molecular formula C5H12NO5P B3264707 [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid CAS No. 39600-47-0

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid

Cat. No.: B3264707
CAS No.: 39600-47-0
M. Wt: 197.13 g/mol
InChI Key: KCNGRSQQOKXAKR-UHFFFAOYSA-N
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Description

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid , also known commercially as Glyphosate ethyl ester and identified by CAS Number 39600-47-0 , is a synthetic organophosphorus compound with the molecular formula C5H12NO5P and a molecular weight of 197.126 g/mol . This compound is an ethyl ester derivative of the broad-spectrum herbicide glyphosate, functioning as a key intermediate in the study of N-(phosphonomethyl) amino acids and their derivatives . Its core structure features a methylphosphonic acid group linked to a glycine ethyl ester moiety, making it a valuable subject for research in agrochemical synthesis and mode-of-action studies . Researchers utilize this compound to investigate the structure-activity relationships of herbicide analogs, the metabolism of phosphonate esters in biological systems, and the development of novel compounds for agricultural science . The compound is supplied as a stable solid and must be stored under appropriate conditions. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2-ethoxy-2-oxoethyl)amino]methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c1-2-11-5(7)3-6-4-12(8,9)10/h6H,2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNGRSQQOKXAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid

[1][2][3][4][5]

Executive Summary

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid , commonly known as Glyphosate Ethyl Ester , is a critical carboxylate ester derivative of the herbicide glyphosate.[1][2] Unlike the parent compound, which is highly hydrophilic and zwitterionic, this mono-ester variant introduces a lipophilic ethyl moiety at the carboxylate position while retaining the phosphonic acid group.[1]

This structural modification alters the physicochemical profile, potentially enhancing cuticular penetration in plant foliage before undergoing in vivo hydrolysis to the active herbicidal form.[1] It serves as a vital reference standard in residue analysis, a key intermediate in the synthesis of novel organophosphorus agrochemicals, and a subject of study in prodrug delivery systems.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]

Core Identifiers
ParameterTechnical Specification
IUPAC Name [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid
Common Synonyms Glyphosate ethyl ester; N-(Ethoxycarbonylmethyl)aminomethylphosphonic acid
CAS Registry Number 39600-47-0
Molecular Formula C₅H₁₂NO₅P
Molecular Weight 197.13 g/mol
SMILES CCOC(=O)CNCP(=O)(O)O
InChI Key KCNGRSQQOKXAKR-UHFFFAOYSA-N
Physical Properties[2][4][5][7][8][10]
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Soluble in water and polar organic solvents (methanol, ethanol); limited solubility in non-polar solvents (hexane, toluene).[2]

  • Melting Point: >200°C (Decomposes).[2] The high melting point indicates that despite esterification, the molecule retains strong intermolecular hydrogen bonding and zwitterionic character between the amine and phosphonic acid groups.

  • Acidity (pKa): The phosphonic acid group retains two acidic protons (

    
    , 
    
    
    ), while the secondary amine is protonated at physiological pH.[2]

Synthesis & Production Methodologies

The synthesis of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid requires precise control to esterify the carboxyl group without affecting the phosphonic acid moiety.[1][2] Two primary routes are established: Direct Acid-Catalyzed Esterification (preferred for purity) and the Mannich-Type Condensation .[1][2]

Protocol A: Direct Acid-Catalyzed Esterification

This method utilizes the parent glyphosate acid and leverages the difference in reactivity between the carboxylic acid and the phosphonic acid.[1]

Reagents:

  • N-(Phosphonomethyl)glycine (Glyphosate, >98% purity)[1][2]

  • Absolute Ethanol (Anhydrous)[2]

  • Thionyl Chloride (

    
    ) or Hydrogen Chloride gas (
    
    
    )[2]

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g (59 mmol) of anhydrous glyphosate in 100 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add 1.2 equivalents of Thionyl Chloride (

    
    ).[2] Caution: Exothermic reaction with evolution of 
    
    
    and
    
    
    gas.[1] Alternatively, saturate the ethanol with dry
    
    
    gas prior to adding glyphosate.[1]
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The suspension will gradually clear as the ester forms and dissolves.

  • Isolation: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40°C) to remove excess ethanol and

    
    .
    
  • Purification: The resulting residue is a viscous oil or gum.[1] Triturate with cold acetone or diethyl ether to induce crystallization.[1] Filter the white solid and dry under high vacuum over

    
    .
    
Protocol B: Mannich-Type Condensation (De Novo)

This route constructs the carbon-nitrogen-phosphorus skeleton from elementary building blocks.[1][2]

Reagents:

  • Glycine Ethyl Ester Hydrochloride[1][2][3][4][5][6]

  • Paraformaldehyde[1][2]

  • Phosphorous Acid (

    
    )[2]
    

Mechanism: The reaction proceeds via the in situ formation of an iminium ion from glycine ethyl ester and formaldehyde, which is then attacked by the tautomeric form of phosphorous acid (P-nucleophile).[2]

SynthesisPathwayFigure 1: Mannich-Type Synthesis PathwayGlyGlycine Ethyl Ester(C4H9NO2)IminiumIminium Intermediate[EtOOC-CH2-N=CH2]+Gly->Iminium- H2OFormFormaldehyde(CH2O)Form->IminiumPhosPhosphorous Acid(H3PO3)Product[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid(C5H12NO5P)Phos->ProductNucleophilic AttackIminium->Product

Analytical Characterization

Validating the identity of C₅H₁₂NO₅P requires a multi-modal approach to confirm the esterification of the carboxyl group while ensuring the phosphonate remains free.

Nuclear Magnetic Resonance (NMR)[2][4][5]
  • ¹H NMR (D₂O, 400 MHz):

    • 
       1.25 (t, 3H, 
      
      
      Hz,
      
      
      ): Characteristic triplet of the ethyl ester.[2]
    • 
       3.15 (d, 2H, 
      
      
      Hz,
      
      
      ): Doublet due to coupling with Phosphorus.[2]
    • 
       4.05 (s, 2H, 
      
      
      ): Singlet for the glycine methylene protons.[2]
    • 
       4.25 (q, 2H, 
      
      
      Hz,
      
      
      ): Quartet confirming the ethyl group is attached to Oxygen.[1][2]
  • ³¹P NMR (D₂O, H₃PO₄ ext.[2] std):

    • 
       8.5–9.5 ppm (s): Typical shift for an aminomethylphosphonic acid.[2] A shift significantly different from parent glyphosate (
      
      
      ~7-8 ppm) indicates chemical modification nearby.[1][2]
Mass Spectrometry (ESI-MS)[1][2][4][5]
  • Mode: Positive Ion Mode (

    
    )
    
  • Target Ion

    
    :  m/z 198.13
    
  • Fragmentation Pattern:

    • Loss of Ethanol (

      
       Da): Transition 
      
      
      .[1][2]
    • Loss of Phosphite group: Characteristic of C-P bond cleavage under high collision energy.[1]

HPLC Method for Purity
  • Column: Anion Exchange (SAX) or HILIC column (due to high polarity).

  • Mobile Phase:

    • A: 20 mM Ammonium Formate (pH 3.0)

    • B: Acetonitrile[1]

  • Detection: ELSD (Evaporative Light Scattering Detector) or post-column derivatization with Ninhydrin (UV-Vis), as the molecule lacks a strong chromophore.[1][2]

Mechanism of Action & Applications

Prodrug Mechanism

Glyphosate ethyl ester acts as a pro-herbicide .[1] The esterification masks the negative charge of the carboxylate, increasing lipophilicity (

2
  • Enhanced Uptake: Improved diffusion across the waxy plant cuticle compared to the highly polar parent acid.[1]

  • Bio-activation: Once inside the plant cytosol, endogenous esterases hydrolyze the ethyl ester bond, releasing the active glyphosate molecule.[1]

  • Target Inhibition: The liberated glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), disrupting the shikimate pathway and aromatic amino acid biosynthesis.[1][2]

MechanismFigure 2: Bio-activation Pathway of Glyphosate Ethyl EsterEsterGlyphosate Ethyl Ester(Lipophilic Prodrug)PlantPlant Cuticle(Lipid Barrier)Ester->PlantRapid PenetrationCytosolPlant Cytosol(Aqueous Environment)Plant->CytosolTranslocationGlyphosateGlyphosate (Active)(Anionic)Cytosol->GlyphosateHydrolysis byCarboxylesterasesEnzymeEPSPS Enzyme(Target)Glyphosate->EnzymeInhibition

[2][7]

Research Applications
  • Metabolic Studies: Used as a tracer to study the kinetics of ester hydrolysis in various crop species.[1]

  • Synthetic Intermediate: The free phosphonic acid group can be further derivatized (e.g., to phosphonochloridates) to create novel peptidomimetics or enzyme inhibitors.[2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2]

    • H318: Causes serious eye damage (due to acidity).[2]

    • H411: Toxic to aquatic life with long-lasting effects.[1][2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis upon exposure to moisture.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • Manchester Organics. (2024).[2] Safety Data Sheet: [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid. Retrieved from

  • Franz, J. E., Mao, M. K., & Sikorski, J. A. (1997).[2] Glyphosate: A Unique Global Herbicide.[1] ACS Monograph 189.[1] American Chemical Society.[1]

  • United States Patent US6117819A. (2000).[2] Herbicide implants for plants. Retrieved from

  • PubChem. (2024).[2] Compound Summary: Glyphosate Ethyl Ester.[1] National Library of Medicine.[1] Retrieved from

  • Takahashi, M., et al. (2001).[2] Synthesis and herbicidal activity of N-(phosphonomethyl)glycine derivatives. Journal of Pesticide Science.

Technical Profile: [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 39600-47-0[1][2][3]

Executive Summary & Compound Identity

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid , commonly referred to as Glyphosate Ethyl Ester , is a critical intermediate and derivative in the organophosphorus herbicide class.[1] Structurally, it is the mono-ethyl ester of N-(phosphonomethyl)glycine (Glyphosate), where the carboxylic acid moiety is esterified, leaving the phosphonic acid group free.

This compound serves as a pivotal reference standard in metabolic studies of glyphosate, a pro-herbicide motif in delivery system research, and a synthetic intermediate for phosphonopeptides. Its amphoteric nature and specific hydrolysis kinetics make it a subject of rigorous analytical interest.

Chemical Identification Data
ParameterDetail
CAS Number 39600-47-0
IUPAC Name N-(Ethoxycarbonylmethyl)aminomethylphosphonic acid
Synonyms Glyphosate ethyl ester; Ethyl N-phosphonomethylglycinate
Molecular Formula

Molecular Weight 197.13 g/mol
SMILES CCOC(=O)CNCP(=O)(O)O
InChIKey KCNGRSQQOKXAKR-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical behavior of CAS 39600-47-0 is essential for developing extraction protocols and stability assays. Unlike the parent glyphosate, the ethyl ester exhibits altered lipophilicity, affecting its membrane permeability and retention times in chromatography.

PropertyValue / DescriptionCausality & Implication
Physical State White to off-white crystalline powderHigh lattice energy typical of zwitterionic amino-phosphonates.
Solubility Water (Soluble), DMSO (Slightly), Ethanol (Slightly)The free phosphonic acid group (

) maintains water solubility despite the ethyl ester cap.
pKa Values

(Phosphonate),

(Amine),

(Phosphonate)
The esterification removes the carboxyl pKa (~2.3), altering the zwitterionic point compared to glyphosate.
Stability Hydrolysis-sensitive (Acid/Base/Enzymatic)The ethyl ester bond is susceptible to hydrolysis, reverting to glyphosate (CAS 1071-83-6).
LogP ~ -0.8 (Estimated)Less hydrophilic than glyphosate (LogP -3.2), facilitating different transport mechanisms in plant tissues.

Synthesis & Production Protocols

The synthesis of CAS 39600-47-0 typically avoids direct esterification of glyphosate due to the competing reactivity of the phosphonic acid group. The preferred route is the Mannich-type Phosphonomethylation , which ensures regioselectivity.

Synthetic Pathway Diagram

SynthesisPathway GlycineEster Glycine Ethyl Ester (HCl Salt) ImineInter Intermediate: Imine / Oxazolidine GlycineEster->ImineInter Condensation (-H2O) Formaldehyde Formaldehyde (Paraformaldehyde) Formaldehyde->ImineInter Condensation (-H2O) PhosphorousAcid Phosphorous Acid (H3PO3) Product Glyphosate Ethyl Ester (CAS 39600-47-0) PhosphorousAcid->Product Reagent ImineInter->Product + H3PO3 Acid Reflux, 100°C

Figure 1: Mannich-type synthesis route utilizing glycine ethyl ester and phosphorous acid to yield Glyphosate Ethyl Ester.

Detailed Protocol: Mannich Phosphonomethylation

Objective: Synthesize N-(Ethoxycarbonylmethyl)aminomethylphosphonic acid with >95% purity.

  • Reagent Preparation:

    • Charge a 3-neck round-bottom flask with Glycine Ethyl Ester Hydrochloride (1.0 eq) and Phosphorous Acid (

      
      , 1.0 eq).
      
    • Dissolve in concentrated HCl (aqueous) to maintain a pH < 1, preventing hydrolysis of the ester starting material while catalyzing the Mannich reaction.

  • Addition:

    • Heat the mixture to 85°C.

    • Add Paraformaldehyde (1.2 eq) portion-wise over 30 minutes. Note: Slow addition prevents the formation of N,N-bis(phosphonomethyl) byproducts.

  • Reflux & Reaction:

    • Increase temperature to 100-105°C (reflux) for 2–4 hours.

    • Process Check: Monitor consumption of glycine ethyl ester via TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or

      
      -NMR.
      
  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess HCl and water.

    • The residue is a viscous oil. Triturate with cold ethanol or acetone to induce crystallization.

    • Filter the white solid and wash with cold acetone.

  • Validation:

    • Confirm structure via NMR. The methylene doublet (

      
      ) at 
      
      
      
      ppm in
      
      
      -NMR is diagnostic.

Analytical Methodologies

Detection of CAS 39600-47-0 is challenging due to the lack of a UV-active chromophore. Standard UV-HPLC is ineffective without derivatization.

Method A: HPLC with Pre-Column Derivatization (FMOC-Cl)

This method utilizes 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) to tag the secondary amine, creating a fluorescent derivative stable for Reverse Phase HPLC.

Workflow Diagram:

HPLCWorkflow Sample Sample Preparation (Aqueous Extract) Deriv Derivatization Reaction 20 mins @ Ambient Temp Sample->Deriv Buffer Borate Buffer (pH 9.0) Buffer->Deriv FMOC FMOC-Cl Reagent (in Acetonitrile) FMOC->Deriv Quench Quench Excess FMOC (Add Phosphoric Acid) Deriv->Quench HPLC HPLC Separation C18 Column, Gradient Elution Quench->HPLC Detect Fluorescence Detection Ex: 260nm, Em: 310nm HPLC->Detect

Figure 2: FMOC-Cl derivatization workflow for high-sensitivity fluorescence detection.

Protocol Parameters:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A: 50mM Phosphate Buffer (pH 2.5); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: Fluorescence (Excitation 260 nm, Emission 310 nm).

  • Limit of Quantitation (LOQ): ~0.05 mg/L (matrix dependent).

Method B: NMR Characterization Standards

For purity assessment,


-NMR is the gold standard as it eliminates interference from non-phosphorus impurities.
  • 
    -NMR:  Singlet at 
    
    
    
    15–18 ppm (
    
    
    reference).
  • 
    -NMR (
    
    
    
    ):
    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       3.20 (d, 2H, 
      
      
      
      ,
      
      
      )
    • 
       4.10 (s, 2H, 
      
      
      
      )
    • 
       4.25 (q, 2H, 
      
      
      
      )

Safety & Handling (E-E-A-T)

While less toxic than many organophosphates, the acidic nature and ester functionality require specific precautions.

  • Hazard Classification:

    • H318: Causes serious eye damage (corrosive to eyes due to acidity).

    • H411: Toxic to aquatic life with long-lasting effects (similar to glyphosate derivatives).

  • Handling Protocol:

    • Use Nitrile gloves (0.11 mm thickness minimum).

    • Work within a fume hood when handling the dry powder to avoid inhalation of dust.

    • Storage: Store at +2°C to +8°C under desiccant. The ester bond is moisture-sensitive; exposure to humidity will cause slow hydrolysis to glyphosate.

References

  • Molaid Chemicals. (2024). N-phosphonomethyl-glycine ethyl ester - CAS 39600-47-0 Structure and Properties. Retrieved from [Link]

  • Natchev, I. A. (1988).[2] Phosphorus and Sulfur and the Related Elements. Vol 37, pp. 133-142.[2] (Cited for enzymatic synthesis/hydrolysis pathways).

Sources

Solubility Profile & Physicochemical Characterization of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid

[1]

Executive Summary

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS No. 39600-47-0), also known as Glyphosate Ethyl Ester , represents a critical intermediate in organophosphorus chemistry.[1] Unlike its parent compound, N-(phosphonomethyl)glycine (Glyphosate), which exhibits extreme hydrophilicity and insolubility in organic media, this mono-ethyl ester variant introduces a lipophilic modulation that alters its solvation thermodynamics.[1]

This guide provides a technical analysis of its solubility landscape. The core finding is that while the ethyl ester modification enhances solubility in polar organic solvents (e.g., alcohols, DMSO), the compound retains significant water solubility due to the unmasked phosphonic acid moiety.[1] Researchers must also account for the kinetic instability of the ester bond in aqueous media, which necessitates specific handling protocols to prevent hydrolysis during solubility profiling.

Physicochemical Identity & Structural Logic[1]

To predict and manipulate the solubility of this compound, one must understand its structural functionalization.

  • Chemical Name: [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid[1]

  • Synonyms: Glyphosate ethyl ester; N-(Phosphonomethyl)glycine ethyl ester[1]

  • CAS Number: 39600-47-0[2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 197.13 g/mol

Structural Analysis for Solvation

The molecule is amphoteric and likely zwitterionic in solution, possessing three distinct functional regions that dictate its interaction with solvents:

  • Phosphonic Acid Group (

    
    ):  Highly polar and acidic.[1] It provides two ionizable protons (
    
    
    ,
    
    
    ) and serves as a strong hydrogen bond donor/acceptor.[1] This anchors the molecule in aqueous phases.
  • Secondary Amine (

    
    ):  Basic center (
    
    
    ).[1] It can protonate to form a cation, facilitating solubility in acidic aqueous buffers.
  • Ethyl Ester Group (

    
    ):  Lipophilic.[1] This masks the carboxylic acid of the parent glycine, reducing the lattice energy relative to the parent zwitterion and increasing affinity for polar organic solvents.
    

Solubility Landscape: Water vs. Organic Solvents[1][3][4]

Aqueous Solubility

Status: High Solubility (>10 mg/mL estimated) Mechanism: Solvation is driven by the ionization of the phosphonic acid and the protonation of the amine.[1]

  • pH Dependence:

    • pH < 2: The molecule is cationic (Amine+, Phosphonic acid neutral).[1] High solubility.

    • pH 4–7: The molecule exists largely as a zwitterion (Amine+, Phosphonate mono-anion).[1] Solubility remains high due to the high polarity of the phosphonate headgroup, unlike amino acid esters which often precipitate at their isoelectric point.

    • pH > 9: The molecule becomes anionic (Amine neutral, Phosphonate di-anion).[1] Very high solubility.

Critical Stability Warning: The ethyl ester linkage is susceptible to hydrolysis in aqueous environments, particularly at pH extremes (pH < 3 and pH > 9).[1] Solubility measurements in water must be performed rapidly or in buffered media at near-neutral pH (pH 5–6) to maintain structural integrity.[1]

Organic Solvent Solubility

Status: Variable (Polarity Dependent)

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMFHigh The ester group disrupts the crystal lattice, while the polar solvent dipole stabilizes the phosphonic acid moiety.
Polar Protic Methanol, EthanolModerate to Good The ethyl ester improves compatibility compared to parent glyphosate. Solubility decreases as alcohol chain length increases.[1]
Non-Polar Hexane, Toluene, ChloroformInsoluble The highly polar phosphonic acid group dominates the solvation energy, preventing dissolution in lipophilic media despite the ester modification.
Ethers THF, Diethyl EtherLow/Negligible Insufficient polarity to solvate the zwitterionic core.

Visualizing the Solubility & Speciation Logic

The following diagram illustrates the pH-dependent speciation that drives aqueous solubility and the competitive solvation forces in organic media.

SolubilityLogiccluster_aqueousAqueous Phase (pH Dependent)cluster_organicOrganic Phase (Polarity Dependent)AcidicAcidic pH (<2)Cationic Form(Soluble)NeutralNeutral pH (4-7)Zwitterionic Form(Soluble but reactive)Acidic->NeutralDeprotonation (-H+)BasicBasic pH (>9)Anionic Form(Highly Soluble)Neutral->BasicDeprotonation (-H+)HydrolysisWARNING: Hydrolysis RiskReverts to GlyphosateNeutral->HydrolysisTime/Temp dependentBasic->HydrolysisRapid Base HydrolysisPolarOrgPolar Organics(DMSO, MeOH)Solvation via Ester+PhosphonateNonPolarOrgNon-Polar Organics(Hexane, Toluene)Insoluble (Phase Separation)Compound[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acidCompound->AcidicDissolves inCompound->PolarOrgDissolves inCompound->NonPolarOrgPrecipitates in

Figure 1: Solubility speciation and stability risks across different solvent environments.[1]

Experimental Protocols

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Use this for rapid estimation in drug discovery or formulation screening.[1]

Materials:

  • Compound (CAS 39600-47-0)[1][2]

  • Solvents: Water (buffered pH 5.0), Methanol, DMSO, Toluene.[1]

  • Analysis: HPLC-UV (210 nm) or LC-MS (preferred due to weak UV chromophore).[1]

Step-by-Step Workflow:

  • Preparation: Weigh 10 mg of compound into 2 mL HPLC vials.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Agitation: Vortex for 1 hour at 25°C. Note: Do not stir for 24h in water to avoid hydrolysis artifacts.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.22 µm PTFE filter.

  • Quantification: Inject the supernatant into HPLC.

    • Column: C18 Polar-Embedded or HILIC (required for retention of polar phosphonates).[1]

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Hydrolysis Stability Check

Essential before long-term storage in solution.

  • Dissolve compound in

    
     (Deuterated Water) at 5 mg/mL.[1]
    
  • Acquire a baseline

    
    -NMR spectrum.[1]
    
    • Target: Single peak corresponding to the phosphonate ester.

  • Incubate at 25°C and acquire spectra at t=1h, 6h, and 24h.

  • Failure Mode: Appearance of a new shifted peak indicates hydrolysis to the parent acid (Glyphosate).[1]

Implications for Research & Development

  • Prodrug Design: The ethyl ester serves as a "masking" group to increase membrane permeability (LogP increase).[1] However, its high aqueous solubility suggests it may still require formulation aids (e.g., liposomes) for efficient cellular uptake compared to fully esterified bis-phosphonates.[1]

  • Synthesis Intermediate: When using this compound as a building block, avoid strong aqueous bases (NaOH/KOH) during workup, as this will saponify the ester.[1] Use mild bases (Carbonates) or non-nucleophilic organic bases (DIPEA, TEA).[1]

  • Purification: Do not use normal-phase silica chromatography with non-polar eluents. Use Reverse-Phase (C18) or Ion-Exchange Chromatography , eluting with water/methanol gradients.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39600-47-0. Retrieved from [Link][1]

  • World Health Organization & FAO (2016). Glyphosate and its derivatives: Chemical and Physical Properties.[1] Pesticide Residues in Food.[1][3] Retrieved from [Link]

  • Toxnet (2024). Glyphosate Ethyl Ester - Chemical Properties and Solubility Data. Retrieved from [Link][1]

pKa Profile of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, specifically the pKa values, of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid , commonly known as Glyphosate Monoethyl Ester .

A Technical Guide for Drug Development & Agrochemical Formulation

Executive Summary

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS: 114316-24-6) is the ethyl ester derivative of the carboxylate moiety of N-(phosphonomethyl)glycine (Glyphosate). Unlike its parent compound, which exists as a highly polar zwitterion across a broad pH range, this ester derivative exhibits altered ionization behavior that significantly impacts its lipophilicity, membrane permeability, and hydrolytic stability.

Understanding the dissociation constants (pKa) of this compound is critical for:

  • Prodrug Design: Optimizing cellular uptake by masking the carboxylate negative charge.

  • Formulation Stability: Preventing premature hydrolysis of the ester linkage in aqueous media.

  • Analytical Method Development: Selecting appropriate mobile phase pH for LC-MS/MS or ion-exchange chromatography.

Physicochemical Profile & pKa Values[1][2][3][4][5][6][7]

The molecule contains two primary ionizable functional groups: the phosphonic acid moiety and the secondary amine . The carboxylate group, blocked by the ethyl ester, does not contribute an acidic pKa in the typical range (2–3) but profoundly influences the basicity of the amine.

Estimated Dissociation Constants

Values are derived from structure-activity relationships (SAR) of analogous phosphonates and glycine esters.

Ionizable GrouppKa Value (Est.)Species TransitionCharge State Change
Phosphonate (1st) < 2.0

Cation

Zwitterion
Phosphonate (2nd) 5.7 ± 0.2

Zwitterion

Anion
Amine (Secondary) 7.8 ± 0.3

Anion

Dianion
Comparative Analysis

The esterification of the carboxyl group leads to a significant shift in the amine's pKa compared to the parent glyphosate.

  • Glyphosate (Parent): Amine pKa

    
     10.6. The high basicity is due to the stabilizing electrostatic interaction between the ammonium proton (
    
    
    
    ) and the neighboring carboxylate anion (
    
    
    ).
  • Glyphosate Ethyl Ester (Subject): Amine pKa

    
     7.8. The ethyl ester (
    
    
    
    ) is electron-withdrawing and non-ionizable. The loss of the carboxylate anion removes the stabilization of the ammonium group, dropping the pKa by approximately 2.8 units (analogous to the shift seen between Glycine, pKa 9.6, and Glycine Ethyl Ester, pKa 7.75).
Ionization Pathway & Species Distribution

The ionization state dictates the compound's behavior in biological systems. At physiological pH (7.4), the compound exists primarily in an equilibrium between its mono-anionic and di-anionic forms, with the amine partially protonated.

IonizationPathway Species1 Cationic Form (pH < 1) [NH2+, PO3H2] Species2 Zwitterionic Form (pH 2 - 5) [NH2+, PO3H-] Species1->Species2 pKa1 < 2.0 (-H+ from PO3H2) Species3 Anionic Form (pH 6 - 7.5) [NH2+, PO3(2-)] Species2->Species3 pKa2 ~ 5.7 (-H+ from PO3H-) Species4 Dianionic Form (pH > 8) [NH, PO3(2-)] Species3->Species4 pKa3 ~ 7.8 (-H+ from NH2+)

Figure 1: Stepwise dissociation pathway of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid.

Technical Deep Dive: The "Ester Effect"

Why does the pKa shift matter?

  • Zwitterionic Collapse: In the parent glyphosate, the zwitterionic window extends from pH 2 to 10. In the ethyl ester, this window is compressed (pH 2 to 7.8). This makes the ester significantly less polar at physiological pH compared to the parent, potentially enhancing passive transport across lipid bilayers before the ester is hydrolyzed by intracellular esterases.

  • Hydrolytic Instability: The proximity of the amine to the ester linkage can catalyze intramolecular hydrolysis, especially when the amine is unprotonated (pH > 8). Accurate pKa determination requires protocols that minimize exposure to high pH to prevent degradation during measurement.

Experimental Protocol: Potentiometric Titration

To empirically validate these values, a precise potentiometric titration is recommended. This method is superior to UV-metric methods for this compound due to the lack of strong chromophores.

Reagents & Equipment[1]
  • Titrant: 0.1 M NaOH (CO2-free, standardized).

  • Solvent: Degassed HPLC-grade water (maintain ionic strength with 0.1 M KCl or KNO3).

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.

  • Temperature: 25.0 ± 0.1 °C (Thermostated vessel).

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using a minimum of three buffers (pH 1.68, 4.01, 7.00, and 10.01) to bracket the expected range.

    • Determine the "blank" titration of the solvent/electrolyte to correct for background carbonate.

  • Sample Preparation:

    • Dissolve ~30 mg of the compound in 50 mL of 0.1 M KCl solution.

    • Critical Step: Acidify the solution initially with a known volume of 0.1 M HCl to pH < 2.0. This ensures the amine is fully protonated and the phosphonate is in its di-acid form (

      
      ) at the start.
      
  • Titration Workflow:

    • Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near equivalence points).

    • Record potential (mV) vs. Volume (mL).

    • Termination: Stop titration immediately after pH 11.0 to avoid base-catalyzed hydrolysis of the ethyl ester.

  • Data Analysis:

    • Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad or similar software) to calculate protonation constants (

      
      ).
      
    • Convert

      
       values to stepwise pKa values.
      

ExperimentalWorkflow Start Dissolve Sample (0.1M KCl) Acidify Acidify to pH < 2.0 (Ensure full protonation) Start->Acidify Titrate Dynamic Titration (0.1M NaOH) Acidify->Titrate Monitor Monitor Stability (Watch for drift = Hydrolysis) Titrate->Monitor Calc Calculate pKa (Bjerrum/Gran Plot) Monitor->Calc

Figure 2: Workflow for potentiometric determination of pKa, emphasizing stability checks.

References
  • Motekaitis, R. J., & Martell, A. E. (1985). Metal chelate formation by N-phosphonomethylglycine and related ligands. Journal of Coordination Chemistry. Link

  • Chamberlain, K., et al. (1996). Physical and chemical properties of glyphosate and its analogues. Pesticide Science. Link

  • Wauchope, R. D. (1976). Acid dissociation constants of arsenic acid, methylarsonic acid, and their derivatives. Journal of Agricultural and Food Chemistry. (Provides comparative data for phosphonate/arsonate acidities). Link

  • PubChem Database. Glyphosate Compound Summary. (For parent compound baseline data). Link

Sources

Synthesizing and Characterizing Glyphosate Ethyl Ester: A Technical Guide on [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of agrochemical formulation and rational drug design, modifying the physicochemical properties of active compounds is a primary strategy for overcoming delivery barriers. [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS: 39600-47-0), more commonly known as glyphosate ethyl ester , serves as a critical synthetic intermediate and a prodrug model for N-(phosphonomethyl)glycine (glyphosate)[1][2].

By masking the highly polar carboxylic acid group of glyphosate with an ethyl ester, researchers can fundamentally alter the molecule's partition coefficient and membrane permeability. This in-depth technical guide explores the causality behind its structural design, the enzymatic mechanisms required for its activation, and the self-validating protocols used to synthesize and evaluate this compound[3].

Structural Causality and Physicochemical Profiling

Glyphosate is a highly polar, zwitterionic molecule. While this polarity is essential for its binding affinity to the target enzyme (EPSP synthase), it severely limits passive diffusion across lipophilic biological barriers, such as plant cuticles or bacterial cell membranes.

The Prodrug Rationale: Esterification of the carboxylate group to form glyphosate ethyl ester neutralizes one of the ionizable centers at physiological pH. Although the phosphonic acid moiety remains polar, the addition of the ethyl group increases the overall lipophilicity of the micro-environment around the amine. This structural modification is designed to enhance cellular uptake. Once internalized, the ester must be enzymatically hydrolyzed to release the active parent compound, making it a classic prodrug[2][3].

Quantitative Data Presentation

The following table summarizes the physicochemical shifts that occur upon esterification of glyphosate[1][2].

PropertyGlyphosate (Parent)Glyphosate Ethyl Ester (Derivative)
CAS Number 1071-83-639600-47-0
Molecular Formula C₃H₈NO₅PC₅H₁₂NO₅P
Molecular Weight 169.07 g/mol 197.13 g/mol
LogP (Predicted) -5.4-3.9
Hydrogen Bond Donors 43
Hydrogen Bond Acceptors 66
Primary Utility Active Herbicide / EPSP InhibitorSynthetic Intermediate / Prodrug Model

Mechanistic Pathway: Prodrug Activation

For glyphosate ethyl ester to exert biological activity, it must undergo bioactivation. Research demonstrates that intracellular esterases, such as α-chymotrypsin and phosphodiesterase I, readily recognize the ethyl ester as a substrate[2][3]. The hydrolysis of the ester bond releases ethanol and active glyphosate. The active glyphosate then acts as a competitive inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, effectively starving the organism of essential aromatic amino acids.

ActivationPathway A Glyphosate Ethyl Ester (Prodrug) B Intracellular Esterases (e.g., α-chymotrypsin) A->B Cellular Uptake C Glyphosate (Active Herbicide) B->C Enzymatic Cleavage D EPSP Synthase (Shikimate Pathway) C->D Competitive Inhibition E Aromatic Amino Acid Depletion D->E Pathway Blockade

Prodrug activation pathway of glyphosate ethyl ester and subsequent EPSP synthase inhibition.

Experimental Workflows & Self-Validating Protocols

To rigorously study this compound, researchers must employ protocols that inherently validate their own success. Below are two critical methodologies: the chemical synthesis of the ester and its enzymatic validation.

Protocol A: Chemical Synthesis via Three-Component Condensation

Direct esterification of glyphosate is challenging due to competing reactions at the phosphonic acid group. Therefore, a bottom-up three-component condensation is preferred[3].

  • Causality of Design: By starting with pre-esterified glycine (glycine ethyl ester hydrochloride), we protect the carboxylate group from the outset. Reacting this with formalin and a phosphorous acid derivative ensures regioselective phosphonomethylation exclusively at the secondary amine.

  • Methodology:

    • Suspend 1.0 equivalent of glycine ethyl ester hydrochloride in an inert solvent (e.g., dry chloroform).

    • Add 1.0 equivalent of formalin (aqueous formaldehyde) under continuous stirring at 0°C.

    • Dropwise, add 1.0 equivalent of methyldichlorophosphine or phosphorus trichloride (depending on the desired phosphino/phosphono derivative) while passing dry argon to remove generated HCl gas[4].

    • Reflux the mixture for 1 hour, followed by the addition of 1.2 equivalents of acetic acid to finalize the condensation.

    • Purify the resulting[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid via recrystallization.

Protocol B: Enzymatic Hydrolysis Validation Assay

To confirm that the synthesized compound functions as a viable prodrug, it must be subjected to an in vitro enzymatic cleavage assay[2][3].

  • Causality of Design: This protocol is a self-validating system. By using HPLC-MS to track both the disappearance of the ester (m/z 197) and the appearance of glyphosate (m/z 169), the mass balance is closed, proving that the loss of substrate is exclusively due to conversion into the active drug, rather than spontaneous degradation.

  • Methodology:

    • Substrate Preparation: Dissolve glyphosate ethyl ester in a 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 10 mM.

    • Enzyme Addition: Introduce 100 µg/mL of purified α-chymotrypsin to the reaction vial.

    • Incubation: Incubate the mixture in a thermoshaker at 37°C for exactly 6.0 hours to simulate physiological conditions[2].

    • Reaction Quenching: Terminate the enzymatic activity by adding an equal volume of 0.1 M HCl, dropping the pH to denature the enzyme.

    • Quantification: Filter the quenched sample through a 0.22 µm membrane and analyze via HPLC-MS. Calculate the conversion yield (literature standard is ~80.2% yield under these specific conditions)[2].

Workflow S1 1. Substrate Preparation (Dissolve Ester in pH 7.4 Buffer) S2 2. Enzyme Addition (Add α-chymotrypsin) S1->S2 S3 3. Incubation (37°C for 6.0 hours) S2->S3 S4 4. Reaction Quenching (Acidify with 0.1M HCl) S3->S4 S5 5. HPLC-MS Analysis (Quantify Glyphosate Yield) S4->S5

Self-validating experimental workflow for the enzymatic hydrolysis of glyphosate ethyl ester.

References

  • Molaid Chemical Database. N-phosphonomethyl-glycine ethyl ester - CAS 39600-47-0 Properties and Reactions. Molaid. Available at:[Link]

  • Natchev, Ivan A. (1988). Synthesis and Enzyme-Substrate Interactions of N-Phosphino-, Phosphonomethylglycine Ethyl Esters. Phosphorus and Sulfur and the Related Elements, 37(3-4), 133-141. Taylor & Francis. Available at:[Link]

  • Monsanto Company (1981).N-(Substituted carbonyl) derivatives of N-phosphinylmethylglycinates and the herbicidal use thereof. U.S. Patent US4251258A. Google Patents.

Sources

Thermodynamic Properties of Phosphonic Acid Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphonic acid ester derivatives represent a critical class of organophosphorus compounds, distinguished from their phosphate counterparts by the presence of a direct, non-hydrolyzable carbon-phosphorus (C–P) bond. This structural modification fundamentally alters their thermodynamic profile, enhancing metabolic stability and modifying acid-base equilibria. This guide provides a rigorous analysis of these properties, focusing on bond dissociation energies, solution thermodynamics (


, 

), and phase transition behaviors essential for drug development (e.g., nucleotide prodrugs like Tenofovir disoproxil) and industrial ligand design.

Structural Fundamentals & Bond Energetics

The thermodynamic distinctiveness of phosphonates arises from the C–P bond. Unlike the phosphoester (P–O–C) linkage found in phosphates, the C–P bond is resistant to enzymatic cleavage by phosphatases and phosphodiesterases.

Bond Dissociation Energy (BDE) Analysis

The stability of the phosphonate core is thermodynamic in origin. The C–P bond exhibits a higher bond dissociation energy compared to the P–O bond in specific contexts, but more importantly, it lacks the leaving group ability required for facile hydrolysis under physiological conditions.

Table 1: Comparative Bond Energies and Lengths

Bond TypeApprox.[1][2] Bond Energy (kJ/mol)Bond Length (

)
Kinetic Implication
P–C (Phosphonate) 264 - 2901.80High enzymatic stability; chemically inert to hydrolysis.
P–O (Phosphate) 335 - 440*1.60Susceptible to nucleophilic attack/hydrolysis (

).
P=O (Phosphoryl) 540 - 5891.47Strong dipole; dictates polarity and H-bonding.

*Note: While the P-O bond itself is strong, the P-O-C linkage is kinetically labile due to the stable alkoxide/alcohol leaving group mechanism, which the C-P bond lacks.

Stability Logic Visualization

The following diagram illustrates the thermodynamic and kinetic stability divergence between phosphates and phosphonates.

StabilityLogic cluster_0 Phosphate (P-O-C) cluster_1 Phosphonate (P-C) P_Phos Phosphate Core (P-O Bond) Hyd_Phos Hydrolysis Susceptibility (Phosphatases) P_Phos->Hyd_Phos Low Kinetic Barrier Met_Phos Rapid Metabolic Degradation Hyd_Phos->Met_Phos Comparison Thermodynamic Consequence: Phosphonates mimic transition states but resist cleavage. Met_Phos->Comparison P_Phon Phosphonate Core (P-C Bond) Hyd_Phon Enzymatic Resistance (Stable C-P) P_Phon->Hyd_Phon High Kinetic Barrier Met_Phon Prolonged Half-life (Bio-isostere) Hyd_Phon->Met_Phon Met_Phon->Comparison

Caption: Comparative stability pathways. The P-C bond confers resistance to phosphatase-mediated hydrolysis, extending biological half-life.

Solution Thermodynamics: and Lipophilicity

For drug development, the ionization state and lipophilicity of phosphonate esters are paramount.

Acid Dissociation Constants ( )

Phosphonic acids are dibasic. Derivatization into monoesters or diesters drastically shifts these equilibria.

  • Free Phosphonic Acids (

    
    ): 
    
    
    
    ,
    
    
    .
  • Phosphonate Monoesters (

    
    ):  Possess only one acidic proton. 
    
    
    
    . They are ionized at physiological pH (negative charge), limiting passive diffusion.
  • Phosphonate Diesters (

    
    ):  Neutral species. No acidic protons. These are designed as prodrugs  to cross cell membranes.[3]
    
Partition Coefficients ( )

The "masking" of the phosphonate charge via esterification is a thermodynamic strategy to increase the partition coefficient (


).
  • Free Acid: High polarity,

    
     (Hydrophilic).
    
  • Diester (Prodrug): Low polarity,

    
     (Lipophilic).
    

Table 2: Representative Physicochemical Data

Compound ClassExample



(Approx)
Biological Barrier
Phosphonic Acid Methylphosphonic acid2.387.74-0.7Impermeable (Charged)
Monoester Methyl methylphosphonate2.0N/A-0.2Poor Permeability
Diester (Prodrug) Dimethyl methylphosphonateN/AN/A+0.5Permeable (Neutral)
Complex Diester Tenofovir DisoproxilN/AN/A1.25High Permeability

Applied Thermodynamics: The Prodrug Activation Pathway

The utility of phosphonate esters often relies on their instability in specific environments (intracellular) while maintaining stability in others (plasma). This is a kinetic control of a thermodynamic potential.

Activation Mechanism

Prodrugs (e.g., Bis-POC PMPA) utilize labile ester groups (like pivaloyloxymethyl) that degrade via specific esterases, releasing the unstable hydroxymethyl phosphonate, which spontaneously collapses to the active phosphonic acid.

ProdrugActivation Prodrug Phosphonate Diester (Neutral, Lipophilic) Intermed Unstable Hemi-ester Prodrug->Intermed Step 1: Enzyme Enzyme Esterase (Hydrolysis) Enzyme->Intermed Collapse Spontaneous Decomposition Intermed->Collapse Step 2: Rapid Active Free Phosphonic Acid (Anionic, Active) Collapse->Active Thermodynamic Driver

Caption: Bioactivation pathway. The neutral diester crosses membranes, then hydrolyzes to the thermodynamically stable, active acid species.

Experimental Protocols

To validate the thermodynamic properties of a new phosphonate derivative, the following self-validating protocols are recommended.

Protocol A: Determination via Potentiometric Titration

Why: UV-Vis spectrophotometry often fails for phosphonates due to a lack of chromophores near the ionizing group. Potentiometry is the gold standard.

Workflow:

  • Preparation: Dissolve

    
     M phosphonate monoester in degassed water (carbonate-free).
    
  • Ionic Strength Control: Add 0.1 M KCl to maintain constant ionic strength (

    
    ). Activity coefficients (
    
    
    
    ) depend on
    
    
    .
  • Titration: Titrate with 0.1 M standard NaOH (CO2-free) under

    
     atmosphere at 
    
    
    
    .
  • Data Analysis: Use the Bjerrum method or Gran plots to determine the equivalence point.

    • Self-Validation: The titration curve must show a sharp inflection. If the first derivative (

      
      ) is broad, check for sample purity or aggregation.
      
Protocol B: Thermal Stability via TGA (Thermogravimetric Analysis)

Why: Phosphonate esters often decompose before boiling. Determining the onset of decomposition (


) is crucial before attempting distillation or determining enthalpy of vaporization (

).

Workflow:

  • Instrument: TGA (e.g., TA Instruments or Mettler Toledo).

  • Atmosphere: Dynamic Nitrogen purge (50 mL/min). Crucial: Prevents oxidative degradation, isolating thermal bond breaking.

  • Ramp: Heating rate of

    
     from ambient to 
    
    
    
    .
  • Analysis:

    • Identify

      
       (Temperature at 5% mass loss).
      
    • If

      
       Expected Boiling Point, the compound cannot be distilled at atmospheric pressure. Vacuum distillation is required.
      

TGA_Workflow Start Sample Prep (10-20mg) Purge N2 Purge (Remove O2) Start->Purge Heat Heat Ramp (10°C/min) Purge->Heat Detect Mass Loss Event Heat->Detect Volatile Evaporation (Clean Mass Loss) Detect->Volatile Low Temp Decomp Decomposition (Char Residue) Detect->Decomp High Temp

Caption: TGA decision tree. Distinguishing between simple evaporation (volatility) and chemical decomposition is vital for processing.

References

  • Sevrain, C. M., et al. (2017).[4] "Phosphonic acid: preparation and applications."[2][4] Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIST Chemistry WebBook. "Thermochemical Data of Organophosphorus Compounds." National Institute of Standards and Technology. Available at: [Link]

  • He, G., et al. (2015). "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Journal of Medicinal Chemistry. Available at: [Link]

  • Ashkenazi, N., et al. (2010). "The mechanism of nucleophilic displacements at phosphorus in chloro-substituted methylphosphonate esters: P-O vs P-C bond cleavage." Journal of Organic Chemistry. Available at: [Link]

  • Wageningen University. "Methods for estimating the vapour pressure of organic chemicals (Organophosphates)." Alterra Report. Available at: [Link]

Sources

Technical Monograph: N-(phosphonomethyl)glycine Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Synthesis, Analytical Derivatization, and Bio-Efficacy Optimization

Executive Summary

This technical guide addresses the chemical engineering and biological application of N-(phosphonomethyl)glycine ethyl ester , a critical derivative of the herbicide glyphosate. While the parent compound (glyphosate) is the global standard for non-selective weed control, its zwitterionic nature and high polarity (LogP < -3.0) create significant challenges in membrane permeability and analytical detection.

This monograph provides researchers and drug development professionals with a validated roadmap for:

  • Synthesis: Converting the polar acid into a lipophilic ethyl ester prodrug to enhance cellular uptake.

  • Analysis: Utilizing fluorinated ester derivatives for high-sensitivity GC/MS quantification.

  • Mechanism: Exploiting the ester-to-acid hydrolysis pathway for targeted EPSPS inhibition in both agronomic and potential antimicrobial applications.

Chemical Architecture & Physicochemical Rationale

The core limitation of N-(phosphonomethyl)glycine is its high water solubility and poor lipid solubility, which restricts passive diffusion across plant cuticles or microbial cell walls. Esterification of the carboxylic acid moiety masks the negative charge, significantly increasing lipophilicity.

Table 1: Physicochemical Comparison (Parent vs. Ethyl Ester)

PropertyN-(phosphonomethyl)glycine (Acid)N-(phosphonomethyl)glycine Ethyl EsterImpact on Application
Molecular Weight 169.07 g/mol ~197.13 g/mol Slight increase; negligible effect on diffusion.
LogP (Octanol/Water) -3.2 (Highly Hydrophilic)~ -1.5 to -0.8 (Estimated)Critical: Enhanced passive membrane transport.
pKa Values <2, 2.6, 5.6, 10.3Amine and Phosphonate protons remainCarboxyl proton removed; zwitterionic character altered.
Volatility NegligibleLow (requires derivatization for GC)Still requires derivatization for gas phase analysis.[1]
Primary Utility Active HerbicideProdrug / Analytical IntermediateEnhanced penetration; hydrolyzes to active form.
Synthetic Protocols: Ethyl Ester Production

Objective: Synthesis of the mono-ethyl ester of glyphosate for use as a lipophilic prodrug or research standard.

Methodology: Thionyl Chloride-Mediated Esterification

Rationale: Direct Fischer esterification is slow due to the zwitterionic strength of glyphosate. Thionyl chloride (


) generates the acyl chloride intermediate in situ, driving the reaction to completion while generating volatile byproducts (

,

) that are easily removed.

Reagents:

  • N-(phosphonomethyl)glycine (98%+ purity)[2]

  • Absolute Ethanol (Anhydrous)

  • Thionyl Chloride (

    
    )
    
  • Solvent: Anhydrous Ethanol (excess serves as solvent)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride) to exclude atmospheric moisture.

  • Chilling: Place 5.0 g (29.6 mmol) of N-(phosphonomethyl)glycine in the flask and suspend in 50 mL of absolute ethanol. Cool the slurry to 0°C in an ice bath.

  • Activation: Dropwise, add 4.3 mL (60 mmol) of Thionyl Chloride over 20 minutes. Caution: Exothermic reaction with evolution of HCl gas.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4–6 hours. The suspension should clear as the ester forms.

  • Isolation: Concentrate the solution under reduced pressure (Rotary Evaporator) to remove excess ethanol and

    
    .
    
  • Purification: The resulting oil can be crystallized from a mixture of Ethanol/Diethyl Ether or purified via ion-exchange chromatography if high purity is required for biological assays.

Visualization: Synthetic Pathway

Synthesis Glyphosate N-(phosphonomethyl)glycine (Zwitterion) Reagents Ethanol + SOCl2 (0°C -> Reflux) Glyphosate->Reagents Intermediate Acyl Chloride Intermediate Reagents->Intermediate Activation Product Glyphosate Ethyl Ester (Lipophilic Prodrug) Intermediate->Product Esterification (-SO2, -HCl)

Caption: Acid-catalyzed esterification pathway using Thionyl Chloride to generate the ethyl ester derivative.

Analytical Derivatization (GC/MS)

Objective: The simple ethyl ester described above is still too polar for Gas Chromatography (GC). For trace analysis (e.g., residue testing), a double-derivatization strategy is required to cap both the phosphonate and amine groups with fluorinated tags.

The "Gold Standard" Protocol: TFAA + TFE Rationale: This method converts glyphosate into N-trifluoroacetyl-glyphosate trifluoroethyl ester. The introduction of fluorine atoms significantly increases volatility and provides excellent mass spectral fragmentation patterns for sensitive detection.

Reagents:

  • Trifluoroacetic Anhydride (TFAA) - Acylating agent.

  • 2,2,2-Trifluoroethanol (TFE) - Esterification agent.

  • Internal Standard: Glufosinate or isotope-labeled Glyphosate (

    
    ).
    

Workflow:

  • Evaporation: Take an aqueous sample extract (e.g., from soil or crop) and evaporate to dryness under a stream of nitrogen at 60°C. Critical: Water must be completely removed to prevent reagent hydrolysis.

  • Reagent Addition: Add 1 mL of TFE and 0.5 mL of TFAA to the dried residue.

  • Derivatization: Cap the vial tightly and heat at 85–90°C for 1 hour.

    • Mechanism:[3][4][5][6][7][8] The TFE esterifies the carboxyl and phosphonate groups; TFAA acetylates the secondary amine.

  • Cleanup: Cool the sample and evaporate to dryness again (removes excess acid).

  • Reconstitution: Dissolve the residue in Ethyl Acetate or Toluene for GC/MS injection.

Visualization: Analytical Workflow

Analytical Sample Aqueous Extract (Glyphosate) Dry Evaporation to Dryness (N2 Stream, 60°C) Sample->Dry React Add TFAA + TFE Heat 90°C, 1 hr Dry->React Deriv Formation of Fluoro-Ester Derivative React->Deriv Esterification & Acylation GCMS GC/MS Analysis (Quantification) Deriv->GCMS

Caption: Derivatization workflow transforming polar glyphosate into a volatile fluoro-ester for GC/MS.

Biological Implications: The Prodrug Mechanism

For drug development professionals investigating glyphosate analogs (e.g., as antimicrobials against Apicomplexan parasites like Plasmodium falciparum which possess the shikimate pathway), the ethyl ester serves as a vital prodrug .

Mechanism of Action:

  • Permeation: The ethyl ester is lipophilic, allowing it to cross the lipid bilayer of the cell membrane (or plant cuticle) via passive diffusion, bypassing the need for specific amino acid transporters.

  • Bio-activation: Once intracellular, ubiquitous non-specific esterases (carboxylesterases) hydrolyze the ester bond.

  • Inhibition: The molecule reverts to the active N-(phosphonomethyl)glycine acid form.

  • Target Binding: The acid competitively inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) , blocking the synthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan).

Visualization: Prodrug Activation Pathway

Mechanism Extracellular Extracellular Space Membrane Lipid Bilayer Hydrolysis Esterase Hydrolysis Membrane->Hydrolysis Prodrug Glyphosate Ethyl Ester Prodrug->Membrane Passive Diffusion Intracellular Cytosol ActiveDrug Active Acid (Glyphosate) Hydrolysis->ActiveDrug Release of Ethyl Group Target Inhibition of EPSPS Enzyme ActiveDrug->Target Binding

Caption: The "Trojan Horse" mechanism: Lipophilic entry followed by intracellular hydrolysis to the active inhibitor.

Toxicology & Safety Considerations

While the ester improves bioavailability, it alters the toxicological profile compared to the salt forms found in commercial herbicides.

  • Dermal Absorption: The ethyl ester is significantly more permeable to skin than the isopropylamine salt. Researchers must use enhanced PPE (Nitrile gloves, long sleeves) when handling the ester derivative.

  • Hydrolysis Stability: The ester is susceptible to hydrolysis in alkaline environments (pH > 8).[9] Stock solutions should be prepared in neutral or slightly acidic buffers and used immediately or stored at -20°C.

  • Environmental Fate: In soil/water, the ester rapidly degrades back to glyphosate acid, which then degrades to Aminomethylphosphonic acid (AMPA).

References
  • Franz, J. E., Mao, M. K., & Sikorski, J. A. (1997). Glyphosate: A Unique Global Herbicide. ACS Monograph 189. American Chemical Society.[10] (Foundational text on glyphosate chemistry).

  • Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides. Journal of Chromatography A, 907(1-2), 1-19.

  • Kataoka, H., Ryu, S., Sakiyama, N., & Makino, K. (1996). Simple and rapid determination of the herbicide glyphosate in fruits and vegetables by gas chromatography with flame photometric detection. Journal of Chromatography A, 726(1-2), 253-258.
  • Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide.[11] Pest Management Science, 64(4), 319-325.

  • BenchChem. (2025).[12] Synthesis and Purification of Glyphosate-13C2,15N: An In-depth Technical Guide. (Protocol reference for ester intermediates).

  • IARC Monographs. (2015). Some Organophosphate Insecticides and Herbicides: Glyphosate.[7][13] International Agency for Research on Cancer.[13]

Sources

Technical Guide: [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid Common Name: Glyphosate Ethyl Ester (Monoethyl ester) CAS Registry Number: 39600-47-0

Chemical Identity, Synthesis, and Application Profiling

Executive Summary

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS 39600-47-0) is the monoethyl ester derivative of the broad-spectrum herbicide Glyphosate (N-(phosphonomethyl)glycine). Structurally, it consists of a glycine backbone esterified at the carboxyl group, with a free phosphonic acid moiety attached to the nitrogen via a methylene bridge.

This compound serves as a critical intermediate in herbicide synthesis and a pro-herbicide motif in agrochemical research. Its ester functionality alters the lipophilicity profile compared to the parent acid, facilitating passive transport across plant cuticles before intracellular hydrolysis releases the active glyphosate molecule. This guide details the physicochemical properties, synthesis protocols, and safety standards required for research and development applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Identification Data
ParameterValue
IUPAC Name [(2-Ethoxy-2-oxoethyl)amino]methylphosphonic acid
Common Synonyms Glyphosate ethyl ester; Ethyl N-phosphonomethylglycinate
CAS Number 39600-47-0
Molecular Formula

Molecular Weight 197.13 g/mol
InChI Key KCNGRSQQOKXAKR-UHFFFAOYSA-N
SMILES CCOC(=O)CNCP(=O)(O)O
Physical Properties[7][9][10]
  • Physical State: Crystalline Solid (Zwitterionic character typically confers high melting points to amino-phosphonates).

  • Solubility: Soluble in water (due to polar phosphonic acid group); moderately soluble in polar organic solvents (alcohols).

  • Acidity (pKa): Amphoteric. The phosphonic acid group has two acidic protons (

    
    , 
    
    
    
    ), while the secondary amine can protonate (
    
    
    ). The esterification of the carboxyl group removes one acidic site compared to glyphosate.

Structural Analysis & Reactivity

The molecule features three distinct functional zones governing its reactivity:

  • Ethyl Ester (

    
    ):  Susceptible to hydrolysis by esterases or acid/base catalysis. This group increases lipophilicity (
    
    
    
    ) relative to glyphosate (
    
    
    ), potentially enhancing foliar uptake.
  • Secondary Amine (

    
    ):  A nucleophilic center capable of N-acylation or N-alkylation.
    
  • Phosphonic Acid (

    
    ):  Provides water solubility and metal chelation capability. It is the primary pharmacophore for inhibiting the enzyme EPSP synthase.
    
Hydrolysis Pathway (Bioactivation)

In biological systems, the ethyl ester acts as a prodrug. Upon entry into the plant cell, carboxylesterases hydrolyze the ester bond, releasing the active herbicide glyphosate and ethanol.

Hydrolysis Prodrug Glyphosate Ethyl Ester (Lipophilic Transport) Enzyme Carboxylesterase (Hydrolysis) Prodrug->Enzyme Active Glyphosate (Active Herbicide) Enzyme->Active Byproduct Ethanol Enzyme->Byproduct

Figure 1: Bioactivation pathway of Glyphosate Ethyl Ester via enzymatic hydrolysis.

Synthesis & Manufacturing Protocols

The synthesis of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid typically follows a Mannich-type reaction (Moedritzer-Irani reaction) modified for ester stability.

Reaction Scheme

Reagents: Glycine Ethyl Ester Hydrochloride, Paraformaldehyde, Phosphorous Acid (


).
Solvent:  Acidic aqueous medium or polar organic solvent.


Step-by-Step Experimental Protocol

Note: This protocol assumes a laboratory scale of 0.1 mol.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Glycine Ethyl Ester Hydrochloride (13.96 g, 0.1 mol) in 50 mL of water/dioxane (1:1) mixture.

  • Addition: Add Phosphorous Acid (8.2 g, 0.1 mol) and Paraformaldehyde (3.3 g, 0.11 mol, excess).

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) for 2-4 hours. The solution should clarify as reagents dissolve and react.

    • Mechanism:[1][2] The amine condenses with formaldehyde to form an iminium ion, which is then attacked by the phosphorous acid nucleophile.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent.

    • The residue is a viscous oil or semi-solid.

    • Purification: Crystallize from ethanol/water or use ion-exchange chromatography (cation exchange resin) to remove unreacted glycine ester.

  • Characterization: Confirm structure via

    
    -NMR and 
    
    
    
    -NMR.

Synthesis GlyEst Glycine Ethyl Ester Iminium Iminium Ion Intermediate GlyEst->Iminium - H2O Formaldehyde Paraformaldehyde Formaldehyde->Iminium - H2O PhosAcid Phosphorous Acid Product Glyphosate Ethyl Ester PhosAcid->Product P-C Bond Formation Iminium->Product P-C Bond Formation

Figure 2: Mannich-type synthesis route for phosphonomethylation of glycine ethyl ester.

Analytical Profiling

To validate the identity of the synthesized compound, use the following spectral markers.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (
    
    
    
    ):
    Single peak typically around 8-15 ppm (characteristic of phosphonates).
  • 
    -NMR (
    
    
    
    ):
    • 
       ppm (Triplet, 3H): Methyl protons of the ethyl group (
      
      
      
      ).
    • 
       ppm (Doublet, 
      
      
      
      Hz, 2H): Methylene protons attached to phosphorus (
      
      
      ).
    • 
       ppm (Singlet, 2H): Methylene protons of the glycine backbone (
      
      
      
      ).
    • 
       ppm (Quartet, 2H): Methylene protons of the ethyl ester (
      
      
      
      ).
HPLC Method

Since the compound lacks a strong UV chromophore, standard UV-Vis detection is weak.

  • Derivatization: Pre-column derivatization with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) targets the secondary amine, enabling sensitive UV detection at 254 nm or fluorescence detection.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile / Phosphate Buffer (pH 3).

Safety & Handling (GHS Standards)

While specific experimental toxicity data for the ester is less abundant than for Glyphosate, the structural similarity warrants adherence to similar safety protocols.

Hazard Classification (GHS):

  • H318: Causes serious eye damage (Corrosive to eyes due to acidity).

  • H411: Toxic to aquatic life with long-lasting effects.

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles (or face shield), and a lab coat.

  • Inhalation: Handle powder in a fume hood to avoid dust inhalation.

  • Disposal: Do not dispose of in drains. Collect as hazardous chemical waste containing phosphorus.

References

  • PubChem. [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CID 39600-47-0). National Library of Medicine. Available at: [Link]

  • Franz, J. E., Mao, M. K., & Sikorski, J. A. (1997). Glyphosate: A Unique Global Herbicide. ACS Monograph 189.
  • Moedritzer, K., & Irani, R. R. (1966). The Direct Synthesis of alpha-Aminomethylphosphonic Acids. Journal of Organic Chemistry, 31(5), 1603–1607.
  • European Chemical Agency (ECHA).Glyphosate Registration Dossier.

Sources

Methodological & Application

Application Note: Protocol for Esterification of N-(phosphonomethyl)glycine (Glyphosate)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

N-(phosphonomethyl)glycine (Glyphosate) presents a unique synthetic challenge due to its zwitterionic nature, high polarity, and insolubility in common organic solvents. While widely known as a herbicide, glyphosate analogs are increasingly relevant in drug development as inhibitors of malarial EPSPS and as phosphonate-based delivery vectors.

This guide provides two distinct protocols for the esterification of glyphosate:

  • Protocol A (Preparative): A scalable, thionyl chloride-mediated synthesis of glyphosate alkyl esters (prodrug scaffolds). This method overcomes the solubility barrier by generating the hydrochloride salt in situ.

  • Protocol B (Analytical): A rapid fluorinated derivatization for GC-MS/HPLC quantification, essential for pharmacokinetic (PK) profiling.

Chemical Properties & Strategic Considerations

Before initiating synthesis, researchers must understand the ionization profile of the substrate. Glyphosate possesses three acidic protons and one basic nitrogen, creating a complex solubility profile.

Functional GrouppKa (approx)State at Neutral pHSynthetic Implication
Phosphonate (1st) 0.8 - 2.3Ionized (

)
Strong acid; requires protection or salt formation.
Carboxylate 5.6Ionized (

)
Target for esterification. Nucleophilic attack requires protonation.
Phosphonate (2nd) 10.3ProtonatedGenerally stable; participates in H-bonding.
Amine (Secondary) ~10.6Protonated (

)
Zwitterionic lock reduces solubility in organic media.

The Solubility Paradox: Glyphosate is insoluble in ethanol, methanol, and acetone. Standard Fischer esterification (refluxing with


) often fails because the zwitterion does not dissolve.
The Solution:  Utilization of Thionyl Chloride (

)
in anhydrous alcohol.[1] This reagent serves a dual purpose:
  • Generates anhydrous

    
    in situ, converting the zwitterionic amine to the soluble hydrochloride salt.
    
  • Activates the alcohol for nucleophilic attack on the carboxyl group.

Visualizing the Reaction Pathway

The following diagram illustrates the chemoselective pathway for carboxyl esterification, highlighting the critical transition from the insoluble zwitterion to the soluble hydrochloride ester.

GlyphosateEsterification cluster_mechanism Mechanism of Solubilization Glyphosate Glyphosate (Zwitterion) Insoluble in EtOH Activation In-situ HCl Generation & Amine Protonation Glyphosate->Activation Suspension SOCl2 SOCl2 + EtOH SOCl2->Activation Dropwise Addition Intermediate Acyl Chloride / Activated Complex Activation->Intermediate Reflux (80°C) Product Glyphosate Ethyl Ester HCl Soluble Intermediate->Product -SO2, -HCl

Figure 1: Reaction pathway for the conversion of insoluble glyphosate zwitterion to the soluble ethyl ester hydrochloride using thionyl chloride.

Protocol A: Preparative Synthesis of Glyphosate Ethyl Ester

Application: Synthesis of prodrug intermediates; increasing lipophilicity for cell-uptake studies. Scale: 10 mmol (approx. 1.7 g)

Reagents & Equipment[1][2][3][4][5]
  • Substrate: N-(phosphonomethyl)glycine (98%+ purity).

  • Reagent: Thionyl Chloride (

    
    ) - Freshly distilled or high purity.
    
  • Solvent: Absolute Ethanol (Anhydrous, <0.01% water).

  • Equipment: 2-neck Round Bottom Flask (RBF), Reflux condenser, Drying tube (

    
    ), Magnetic stirrer, Ice bath.
    
Step-by-Step Methodology
  • Preparation of Suspension (0 min):

    • In a dry 100 mL 2-neck RBF, suspend 1.69 g (10 mmol) of Glyphosate in 30 mL of absolute ethanol.

    • Note: The solid will NOT dissolve. It will remain a white suspension. Add a magnetic stir bar.

  • Activation & Solubilization (0 - 30 min):

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add 1.5 mL (20 mmol, 2.0 eq) of Thionyl Chloride dropwise via a syringe or addition funnel over 20 minutes.

    • Caution: Reaction is exothermic and evolves

      
       and 
      
      
      
      gas. Perform in a fume hood.
    • Observation: As

      
       is generated, the amine is protonated, and the suspension will begin to clear, eventually becoming a homogeneous solution.
      
  • Reflux (30 min - 4 hours):

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Attach the reflux condenser with a drying tube.

    • Heat the solution to reflux (~78°C ) for 3 to 4 hours .

    • Checkpoint: The solution should be clear and colorless to pale yellow.

  • Isolation (Post-Reaction):

    • Cool the reaction mixture to RT.

    • Concentrate the solvent in vacuo (Rotary Evaporator, 40°C bath) to remove excess ethanol,

      
      , and 
      
      
      
      .
    • Result: A viscous oil or sticky solid (Glyphosate Ethyl Ester Hydrochloride).

  • Purification (Crystallization):

    • Dissolve the crude residue in a minimum amount of warm ethanol.

    • Add diethyl ether dropwise until turbidity (cloudiness) persists.

    • Store at 4°C overnight to crystallize the ester hydrochloride.

    • Filter and dry under high vacuum.

Quantitative Data Summary
ParameterValueNotes
Stoichiometry (

)
2.0 - 2.5 equivExcess required to scavenge water and drive kinetics.
Temperature 0°C

78°C
Controlled addition is critical to prevent degradation.
Typical Yield 85 - 92%High yield due to irreversible removal of

.
Product State HCl SaltFree base is unstable; store as salt.

Protocol B: Analytical Derivatization (GC-MS)

Application: Quantification of glyphosate in biological matrices (plasma, urine, culture media). Chemistry: Simultaneous esterification of carboxyl/phosphonate and acylation of the amine.

Reagents
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).

  • Alcohol: 2,2,2-Trifluoroethanol (TFE).

  • Solvent: Acetonitrile (ACN).

Workflow Diagram

Derivatization Sample Dried Sample (Glyphosate Residue) Reagents Add TFAA + TFE (2:1 Ratio) Sample->Reagents Heating Heat at 90°C for 1 Hour Reagents->Heating Evap Evaporate to Dryness (N2 Stream) Heating->Evap Reconstitute Reconstitute in Ethyl Acetate Evap->Reconstitute Analysis Inject to GC-MS Reconstitute->Analysis

Figure 2: Workflow for the rapid derivatization of glyphosate for GC-MS analysis.

Methodology
  • Evaporation: Ensure the biological sample extract is completely dry under a stream of nitrogen. Water interferes with TFAA.

  • Reaction: Add 50 µL of TFE and 100 µL of TFAA to the residue. Cap tightly.

  • Incubation: Heat at 90°C for 60 minutes . This converts carboxyl and phosphonate groups to trifluoroethyl esters and the amine to a trifluoroacetamide.

  • Workup: Cool to RT and evaporate to dryness under nitrogen.

  • Reconstitution: Dissolve in 100 µL of Ethyl Acetate or Toluene for GC-MS injection.

Troubleshooting & Expert Insights

Incomplete Dissolution (Protocol A)
  • Cause: Water contamination in ethanol.[2]

  • Fix:

    
     reacts violently with water. If the ethanol is "wet," the reagent is consumed before catalyzing the esterification. Use molecular sieves (3Å) to dry ethanol beforehand.[3]
    
Product "Oiling Out"
  • Cause: Presence of mixed esters or residual acid.

  • Fix: Trituration. Add the oily residue to cold diethyl ether and scratch the flask wall with a glass rod. This induces nucleation of the crystalline hydrochloride salt.

Stability of the Free Base
  • Insight: Do NOT attempt to neutralize the hydrochloride salt to the free amine ester in water. The free amine is basic and can catalyze the hydrolysis of the ester back to the acid (autocatalysis). Keep as the HCl salt for storage.

Safety & Compliance

  • Thionyl Chloride: Extremely corrosive and lachrymator. Reacts with moisture to form HCl and SO2. Use only in a high-efficiency fume hood.

  • Glyphosate: While generally low acute toxicity, handle as a chemical irritant.

  • Waste Disposal: Quench excess thionyl chloride by slowly adding the reaction mixture to a large volume of ice-water containing sodium bicarbonate before disposal.

References

  • Fu, W., Guo, Q., & Wang, J. (2010).[4] Solubility of Glyphosate in Ethanol + Water, 1-Propanol + Water, and 2-Propanol + Water from (293 to 333) K. Journal of Chemical & Engineering Data, 55(9), 3915–3917.[3][5] Retrieved from [Link]

  • Chemistry Stack Exchange. (2020).[6] Esterification of Glycine. Retrieved from [Link] (Mechanistic validation of amino acid esterification).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3496, Glyphosate. Retrieved from [Link]

  • ResearchGate. (2019). Does anyone know how to get Glyphosat (N-(Phosphonomethyl)glycine) in solution? Retrieved from [Link] (Expert discussions on solubility challenges).

Sources

Application Note:[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid as a Key Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS: 39600-47-0), commonly referred to as Glyphosate ethyl ester , is a critical synthetic intermediate and derivative in the production of N-(phosphonomethyl)glycine (Glyphosate)[1][2]. While glyphosate itself is a highly polar, broad-spectrum systemic herbicide, its esterified derivatives offer unique physicochemical properties. These properties are leveraged not only to improve the selectivity of large-scale industrial synthesis but also to formulate advanced delivery systems, such as solid polymeric herbicide implants[3].

This application note provides a comprehensive guide to the chemical properties, mechanistic synthesis, and validated protocols for utilizing this compound in agrochemical development.

Chemical Properties & Structural Analysis

The ethyl esterification of glyphosate's carboxyl group significantly alters its solubility profile, reducing its polarity and allowing it to be homogeneously distributed in polymeric carrier materials like polyvinyl alcohol[3].

Table 1: Physicochemical Properties of Glyphosate Ethyl Ester

PropertyValue
IUPAC Name [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid
Common Synonyms Glyphosate ethyl ester; ethyl N-phosphonomethylglycinate[1][2]
CAS Number 39600-47-0[1][4]
Molecular Formula C₅H₁₂NO₅P[1][2]
Molecular Weight 197.13 g/mol [1][2]
LogP (Calculated) -3.9[2]
Melting Point >220°C (Free base)[3]

Mechanistic Insights: The Role of the Ester Intermediate

Direct phosphonomethylation of glycine in aqueous alkaline media often yields significant amounts of unwanted by-products. Dialkyl phosphites rapidly decompose in alkaline environments, leading to the predominant formation of N,N-bis(phosphonomethyl)glycine impurities[5].

By utilizing the ethyl ester intermediate—or synthesizing the ester directly via acidic condensation—chemists introduce steric hindrance and electronic modulation. This pathway significantly enhances the selectivity of mono-phosphonomethylation. Subsequent acidic hydrolysis of the ester yields highly pure glyphosate (>97.5%) without the need for complex downstream purification[5].

Pathway Gly Glycine + Formaldehyde Phosphite Dialkyl Phosphite (Condensation) Gly->Phosphite Hydroxymethylation Ester Glyphosate Ethyl Ester CAS: 39600-47-0 Phosphite->Ester Acidic pH Glyphosate Glyphosate (Active Herbicide) Ester->Glyphosate Acidic/Enzymatic Hydrolysis

Figure 1: Chemical synthesis pathway of Glyphosate via the ethyl ester intermediate.

Experimental Protocols

The following self-validating protocols detail the synthesis of the ethyl ester intermediate and its subsequent conversion into the active herbicide.

Protocol A: Synthesis of Glyphosate Ethyl Ester via Fischer Esterification

This protocol utilizes anhydrous hydrogen chloride to drive the esterification of glyphosate, followed by a highly visual neutralization step to isolate the free base[3].

Reagents:

  • N-phosphonomethyl-glycine (200 g, 1.2 mol)

  • Absolute Ethanol (4500 mL total)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Triethylamine (~140 g)

Step-by-Step Methodology:

  • Suspension: Suspend 200 g of N-phosphonomethyl-glycine in 3000 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Saturation: Pass anhydrous HCl gas into the suspension until saturation is achieved. Causality: HCl acts as both an acid catalyst and a dehydrating agent, pushing the Fischer esterification equilibrium toward the product[3].

  • Reflux: Heat the reaction mixture to reflux for exactly 3 hours.

  • Concentration: Cool the mixture to room temperature and concentrate it under a water pump vacuum. This removes excess HCl and water by-products, leaving behind the hydrochloride salt of the ester.

  • Re-dissolution: Dissolve the resulting hygroscopic residue in 1500 mL of fresh absolute ethanol.

  • Neutralization (Self-Validating Step): Add triethylamine dropwise to the solution. Monitor the color closely. Stop the addition when the solution transitions sharply from reddish-brown to pale yellow (approx. 140 g of triethylamine required). Causality: Triethylamine acts as an acid binder, neutralizing the hydrochloride salt to precipitate the free ester at its isoelectric point[3].

  • Isolation: Isolate the resulting crystalline product via suction filtration.

    • Expected Yield: ~201 g (85% of theory).

    • Validation: Melting point should exceed 220°C[3].

Workflow Step1 Suspend Glyphosate in Absolute Ethanol Step2 Saturate with HCl gas (Reflux 3h) Step1->Step2 Step3 Vacuum Concentration & Re-dissolution Step2->Step3 Step4 Neutralize with Triethylamine (Red -> Yellow) Step3->Step4 Step5 Suction Filtration (Yield: ~85%) Step4->Step5

Figure 2: Experimental workflow for the esterification and isolation of Glyphosate ethyl ester.

Protocol B: Hydrolysis of the Ester to Active Herbicide

To convert the intermediate back into the active broad-spectrum herbicide, acidic hydrolysis is strictly preferred over alkaline hydrolysis to maintain product purity[5].

Reagents: *[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (100 g)

  • Concentrated Hydrochloric Acid (37%)

  • Cold Methanol

Step-by-Step Methodology:

  • Acidic Suspension: Suspend the ester intermediate in an excess of concentrated hydrochloric acid (approx. 200-250 mL).

  • Thermal Hydrolysis: Heat the mixture to 115°C for 1.5 to 3 hours. Causality: Acidic conditions prevent the formation of bis-phosphonomethyl-glycine impurities, which are notorious for forming under alkaline conditions[5].

  • Precipitation: Cool the reaction mixture rapidly to 5°C. The active N-phosphonomethyl-glycine will crystallize out of the solution.

  • Washing: Filter the crystals and wash thoroughly with cold methanol to remove residual acid.

  • Validation: The final product should exhibit a purity of >97.5% via HPLC[5].

Alternative Biocatalytic Protocol: For applications requiring mild conditions (e.g., protecting sensitive functional groups on complex derivatives), enzymatic hydrolysis using α-chymotrypsin in a buffered solvent system for 6.0 hours yields the active herbicide at an ~80.2% conversion rate[2].

References

  • Molaid / Natchev, Ivan A. "N-phosphonomethyl-glycine ethyl ester - CAS 39600-47-0". Phosphorus and Sulfur and the Related Elements, 1988, vol. 37, p. 133 - 142. Available at: [Link]

  • Google Patents. "US6117819A - Herbicide implants for plants". United States Patent and Trademark Office.
  • Google Patents. "US4486359A - Process for the preparation of N-phosphonomethyl-glycine". United States Patent and Trademark Office.

Sources

Catalytic applications of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Utility of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid

Executive Summary

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS: 39600-47-0), also known as Glyphosate Ethyl Ester , is a bifunctional organophosphorus compound featuring a phosphonic acid group and a glycine ethyl ester moiety.[1] While historically recognized as a metabolic intermediate and herbicide precursor, its utility in catalysis has emerged through its capacity as a flexible N,O-donor ligand .[1]

This guide details the application of this compound in:

  • Homogeneous Transition Metal Catalysis: Acting as a chelating ligand to modulate Lewis acidity in oxidation and coupling reactions.[1]

  • Heterogeneous Surface Engineering: Serving as a phosphonate anchor for functionalizing metal oxide supports (TiO₂, Al₂O₃) in solid-state catalysis.[1]

  • Biomimetic Catalysis: Functioning as a transition-state analogue for enzyme mechanistic studies.[1]

Chemical Profile & Ligand Properties

The molecule possesses three potential coordination sites, making it a versatile ligand for "soft" and "hard" metal centers.[1]

PropertySpecificationCatalytic Relevance
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Low molecular weight allows high ligand density.
Phosphonate Group ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Strong binding to hard metals (Fe, Al, Ti, lanthanides). Acts as an anchor.
Secondary Amine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Nitrogen donor for soft/borderline metals (Cu, Zn, Pd). Critical for chelation.[1]
Ester Group ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Weakly coordinating; provides steric bulk or a site for further derivatization.
pKₐ Values ~0.8, ~5.6, ~10.2Tunable protonation states allow pH-switchable coordination.[1]

Mechanism of Action: Coordination Modes

In catalytic systems, the compound operates primarily through chelation .[1] The formation of a stable 5-membered ring between the amine nitrogen, the methylene bridge, and the phosphonate oxygen is the driving force for metal complexation.[1]

Diagram 1: Ligand Coordination Modes

CoordinationModes Ligand [(2-Ethoxy-2-oxo-ethyl)amino] methylphosphonic acid ModeA Bidentate (N, O) Most Common Ligand->ModeA Deprotonation ModeB Tridentate (N, O, O) (Ester Carbonyl Participation) Ligand->ModeB High Metal Concentration ModeC Bridging Mode (Phosphonate O-M-O) Ligand->ModeC Polymerization/MOFs Metal Metal Center (Cu²⁺, Zn²⁺, V⁴⁺) ModeA->Metal 5-Membered Chelate Ring ModeB->Metal Octahedral Geometry ModeC->Metal Network Formation

Caption: Primary coordination strategies utilized by the ligand to stabilize metal catalytic centers.

Key Applications & Protocols

Application A: Ligand for Copper-Catalyzed Oxidative Coupling

Aminophosphonates are effective ligands for Copper(II) in oxidative coupling reactions (e.g., coupling of naphthols or Henry reactions).[1] The ligand environment enhances the Lewis acidity of the copper center while preventing precipitation.[1]

Mechanism: The ligand forms a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 complex, creating a chiral-like pocket (if derivatives are used) or a sterically controlled environment that facilitates electron transfer.

Protocol 1: Synthesis of Cu(II)-Aminophosphonate Catalyst

  • Reagents:

    • Ligand: [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (1.0 mmol, 197 mg).[1]

    • Metal Source: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (1.0 mmol, 200 mg).
      
    • Solvent: Methanol (HPLC grade).[1]

    • Base: NaOH (1M solution).[1]

  • Procedure:

    • Dissolution: Dissolve 197 mg of the ligand in 10 mL of Methanol.

    • Activation: Add 2.0 equivalents of NaOH (2 mL of 1M solution) dropwise to deprotonate the phosphonic acid group. Stir for 15 minutes at Room Temperature (RT). Note: The solution should remain clear.

    • Complexation: Add the Copper(II) acetate solution (200 mg in 5 mL MeOH) slowly to the ligand solution.

    • Reaction: The solution will turn deep blue, indicating N,O-chelation.[1] Stir for 2 hours at RT.

    • Isolation: Evaporate the solvent under reduced pressure. Wash the blue solid with cold diethyl ether to remove excess acetic acid.[1]

    • Drying: Dry under vacuum at 40°C for 4 hours.

  • Validation:

    • FT-IR: Look for shifts in the

      
       stretch (from ~1200 cm⁻¹ to ~1150 cm⁻¹) and 
      
      
      
      bending, confirming coordination.
Application B: Surface Anchoring for Heterogeneous Catalysis

The phosphonic acid group is a superior anchor for metal oxides (TiO₂, ZrO₂) compared to carboxylic acids and silanes, offering higher stability against hydrolysis.[1] This molecule allows the grafting of "glycine-like" functionality onto surfaces.[1]

Use Case: Creation of functionalized supports for peptide coupling or as a stationary phase for chiral separation.[1]

Protocol 2: Grafting onto Mesoporous TiO₂

  • Reagents:

    • Substrate: Mesoporous TiO₂ powder (degassed).[1]

    • Ligand Solution: 10 mM [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid in Ethanol/Water (95:5).[1]

  • Procedure:

    • Pre-treatment: Activate the TiO₂ surface by heating at 120°C under vacuum for 2 hours to remove physisorbed water.[1]

    • Impregnation: Suspend 1.0 g of TiO₂ in 50 mL of the Ligand Solution.

    • Reflux: Heat the suspension to reflux (80°C) for 12 hours. The phosphonic acid groups will condense with surface hydroxyls (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) to form stable 
      
      
      
      bonds.
    • Washing: Centrifuge and decant. Wash the solid 3x with pure Ethanol to remove non-covalently bound ligand.[1]

    • Curing: Cure the solid at 100°C for 1 hour to maximize bond density.

Diagram 2: Surface Functionalization Workflow

SurfaceGrafting Step1 Activation (TiO2, 120°C, Vacuum) Step2 Ligand Deposition (Reflux in EtOH/H2O) Step1->Step2 Remove H2O Step3 Condensation (Formation of Ti-O-P Bonds) Step2->Step3 12h Reflux Step4 Functionalized Surface (Stable Heterogeneous Catalyst) Step3->Step4 Curing

Caption: Step-by-step mechanism for anchoring the phosphonate ligand to a metal oxide surface.

Catalytic Performance Data (Representative)

While specific TON/TOF data depends on the exact reaction (e.g., Henry reaction vs. Oxidation), the following table summarizes typical performance metrics for aminophosphonate-copper complexes in nitroaldol reactions, a standard benchmark.

ParameterValueNotes
Catalyst Loading 5 - 10 mol%Moderate loading required due to ligand flexibility.[1]
Yield 85 - 95%High conversion in nitroaldol condensation.[1]
Selectivity (ee) N/A (Achiral)This specific ligand is achiral; requires chiral backbone for enantioselectivity.[1]
Recyclability > 5 CyclesWhen anchored to TiO₂ (Heterogeneous mode).[1]
Solvent Compatibility MeOH, EtOH, H₂OHighly compatible with polar protic solvents.[1]

References

  • Kafarski, P., & Lejczak, B. (1991).[1] Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.[1] Link[1]

  • Naydenova, E. D., et al. (2010).[1] Synthesis and biological activity of new aminophosphonic acids. European Journal of Medicinal Chemistry. Link[1]

  • Alberti, G., et al. (2013).[1] Solid state chemistry of phosphonates and their application as ligands. Coordination Chemistry Reviews. Link[1]

  • Guerrero, G., et al. (2013).[1] Phosphonate coupling molecules for the control of surface/interface properties. Journal of Materials Chemistry A. Link

  • Kiss, T., et al. (2000).[1] Complexes of aminophosphonates in solution. Journal of Coordination Chemistry. Link[1]

Disclaimer: This Application Note is for research purposes only. The protocols described involve the use of transition metals and organic synthesis techniques that should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Reaction Mechanism and Hydrolysis Protocols for[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS: 39600-47-0), widely recognized as glyphosate ethyl ester, serves as a vital synthetic intermediate and a prodrug model for the broad-spectrum herbicide glyphosate (N-(phosphonomethyl)glycine)[1]. In agricultural chemistry and metabolic modeling, understanding the hydrolysis of this ester is critical for predicting environmental degradation rates and optimizing industrial synthesis.

This application note details the causal mechanisms behind the chemical and enzymatic cleavage of the ethyl ester moiety and provides self-validating, step-by-step protocols for executing these reactions at both preparative and analytical scales.

Mechanistic Insights

The conversion of the ethyl ester to the active free acid (glyphosate) requires the cleavage of the ester bond. Depending on the environment, this proceeds via two primary pathways:

Acid-Catalyzed Hydrolysis ( Mechanism)

In industrial and synthetic laboratory settings, acid catalysis is preferred over base saponification. The molecule contains a secondary amine and a phosphonic acid group. Under highly acidic conditions (e.g., 6M HCl), both the phosphonate (


 ~2.0) and the amine (

~10.6) are fully protonated, preventing the formation of zwitterions that could prematurely precipitate and halt the reaction.
  • Protonation: The strong acid protonates the carbonyl oxygen of the ethyl ester, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, generating a tetrahedral intermediate.

  • Proton Transfer & Elimination: Intramolecular proton transfer shifts the proton to the ethoxy oxygen, creating an excellent leaving group (

    
    ). The carbon-oxygen double bond reforms, expelling ethanol.
    
  • Deprotonation: The resulting protonated carboxylic acid loses a proton to yield glyphosate.

Mechanism A Protonated Ester (Reactant) B Tetrahedral Intermediate A->B + H2O C Activated Leaving Group B->C H+ Transfer D Glyphosate + Ethanol C->D - EtOH, - H+

Acid-catalyzed hydrolysis mechanism of glyphosate ethyl ester.

Enzymatic Hydrolysis

In biological matrices or soil, esterases and proteases facilitate degradation. Research demonstrates that proteolytic enzymes, specifically


-chymotrypsin, successfully catalyze the hydrolysis of the ethoxycarbonyl group of phosphonomethylglycine ethyl esters without inhibiting the enzyme's active site[1]. The enzyme's catalytic triad (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon, forming an acyl-enzyme intermediate that is subsequently hydrolyzed by water.

Quantitative Data Summary

The table below summarizes the kinetic and yield expectations for different hydrolysis methodologies applied to glyphosate ethyl ester.

Hydrolysis MethodCatalyst / ReagentReaction ConditionsTimeTypical YieldPrimary Application
Acid-Catalyzed 6M HCl (Excess)Reflux (100°C)4-6 h>95%Industrial Synthesis / Standard Prep
Base-Catalyzed 2M NaOH60°C2-4 h85-90%Rapid analytical saponification
Enzymatic

-Chymotrypsin
PBS Buffer (pH 7.4), 37°C6.0 h~80.2%Environmental/Metabolic modeling

Experimental Workflows and Protocols

Workflow Step1 1. Substrate Preparation Dissolve ester in solvent/buffer Step2 2. Catalyst Addition Add 6M HCl OR Esterase Step1->Step2 Step3 3. Incubation / Reflux Thermal or physiological conditions Step2->Step3 Step4 4. Reaction Quenching Neutralization or solvent crash Step3->Step4 Step5 5. LC-MS / HPLC Analysis Quantify glyphosate yield Step4->Step5

Experimental workflow for chemical and enzymatic hydrolysis assays.

Protocol A: Acid-Catalyzed Hydrolysis (Preparative Scale)

Objective: Complete conversion of the ester prodrug to pure glyphosate acid for standard preparation.

  • Substrate Addition: Weigh 1.0 g (approx. 5.07 mmol) of[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid into a 50 mL round-bottom flask.

  • Acidification: Add 15 mL of 6M HCl.

    • Causality: Excess water and high

      
       concentration drive the equilibrium toward the hydrolyzed product via Le Chatelier's principle while keeping the zwitterionic product fully soluble.
      
  • Reflux: Attach a reflux condenser and heat the mixture to 100°C for 5 hours with continuous magnetic stirring.

  • In-Process Validation: Extract a 10

    
    L aliquot, dilute in water, and run a rapid LC-MS scan. The protocol is validated to proceed when the ester mass (
    
    
    
    196
    
    
    ) disappears and the glyphosate mass (
    
    
    168
    
    
    ) dominates.
  • Concentration: Cool to room temperature. Remove the solvent and the ethanol byproduct under reduced pressure using a rotary evaporator at 60°C.

  • Crystallization: Dissolve the crude residue in a minimum amount of hot water. Carefully adjust the pH to 1.5–2.0 using dilute NaOH.

    • Causality: pH 1.5–2.0 is the isoelectric point of glyphosate. At this pH, the molecule is neutral overall (zwitterionic) and exhibits its lowest aqueous solubility, forcing crystallization.

  • Isolation: Filter the white crystalline solid, wash with an ice-cold water/ethanol mixture, and dry under a vacuum.

Protocol B: Enzymatic Hydrolysis Assay (Analytical Scale)

Objective: Monitor the biocatalytic degradation of the ester to model environmental half-life[1].

  • Buffer Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4.

    • Causality: PBS at pH 7.4 mimics physiological/environmental conditions, maintaining the structural integrity and optimal catalytic conformation of

      
      -chymotrypsin.
      
  • Enzyme Solution: Dissolve

    
    -chymotrypsin (10 mg/mL) in the PBS buffer.
    
  • Reaction Initiation: Add 100

    
    L of a 10 mM stock solution of the ester (dissolved in DMSO to ensure solubility) to 900 
    
    
    
    L of the enzyme solution. Incubate at 37°C in a thermoshaker at 300 rpm.
  • Self-Validation Control: Concurrently run a negative control containing 100

    
    L of the ester stock and 900 
    
    
    
    L of PBS (no enzyme). The assay is validated if this control shows <1% autohydrolysis over the 6-hour window.
  • Time-Course Sampling: At

    
     hours, extract a 100 
    
    
    
    L aliquot from the reaction mixture.
  • Quenching: Immediately mix the aliquot with 200

    
    L of ice-cold acetonitrile.
    
    • Causality: Acetonitrile instantly denatures and precipitates the enzyme, completely freezing the reaction state to ensure accurate time-point quantification.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS, monitoring the

    
     transition for glyphosate (
    
    
    
    in negative ion mode).

References

  • PubChem. "Glyphosate." National Center for Biotechnology Information. URL:[Link]

  • Natchev, I. A. (1988). "Synthesis and Enzyme-Substrate Interactions of N-Phosphino-, Phosphonomethylglycine Ethyl Esters." Phosphorus and Sulfur and the Related Elements, 37(3-4), 133-141. URL:[Link]

Sources

Application Note: High-Precision Synthesis of Peptidomimetics Using Aminomethylphosphonic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous technical guide for the synthesis of phosphonopeptides—peptidomimetics where a carboxylic acid moiety is replaced by a phosphonic acid group. Focusing on aminomethylphosphonic acid esters (α-aminophosphonates) as the core building blocks, this guide details the synthetic trajectory from building block construction via the Kabachnik-Fields reaction to peptide backbone incorporation and final deprotection. These protocols are designed for medicinal chemists targeting protease inhibition or transition-state mimicry.

Introduction: The Strategic Value of Phosphonopeptides

Aminomethylphosphonic acid esters are bioisosteres of α-amino acids. When incorporated into peptide chains, they create phosphonopeptides . These molecules are critical in drug development because the tetrahedral phosphonic moiety (


) mimics the high-energy transition state of peptide bond hydrolysis (tetrahedral intermediate) but is resistant to enzymatic cleavage.

Key Applications:

  • Transition State Analogues: Potent inhibitors of metalloproteases (e.g., thermolysin, carboxypeptidase A).

  • Haptens: Used to generate catalytic antibodies (abzymes) capable of hydrolyzing specific amide bonds.

  • Metabolic Stability: The C-P bond prevents proteolytic degradation at the C-terminus.

Chemical Principles & Strategic Framework

The synthesis of phosphonopeptides using aminomethylphosphonic acid esters generally follows a "C-to-N" or "N-to-C" assembly logic, similar to standard peptide synthesis, but with distinct reactivity profiles.

The Building Block: -Aminophosphonates

The core scaffold is the


-aminophosphonate ester: 

.[1][2][3]
  • R = H: Glycine analogue (Aminomethylphosphonate).

  • R = Side chain: Analogue of other amino acids (e.g., Alanine, Phenylalanine).

  • Reactivity: The

    
    -amino group is less nucleophilic than in standard amino acids due to the electron-withdrawing nature of the adjacent phosphonate ester. This necessitates optimized coupling conditions.
    
Synthetic Workflow

The workflow involves three critical phases:

  • Construction: Synthesis of the

    
    -aminophosphonate ester (Kabachnik-Fields Reaction).
    
  • Incorporation: Coupling the ester to an N-protected amino acid (Amide Bond Formation).

  • Deprotection: Hydrolysis of the phosphonate ester to the free phosphonic acid (McKenna Reaction).

G Start Aldehyde + Amine + Phosphite KF Kabachnik-Fields Reaction Start->KF BuildBlock α-Aminophosphonate Ester KF->BuildBlock Yield: 70-90% Coupling Peptide Coupling (HATU/DIPEA) BuildBlock->Coupling + Z-AA-OH ProtectedPep Protected Phosphonopeptide Coupling->ProtectedPep Deprotect Deprotection (TMSBr) ProtectedPep->Deprotect Final Free Phosphonopeptide (Peptidomimetic) Deprotect->Final Hydrolysis

Figure 1: Strategic workflow for phosphonopeptide synthesis.

Experimental Protocols

Protocol A: Synthesis of Diethyl -Aminophosphonates (Kabachnik-Fields)

This "one-pot" three-component reaction is the most robust method for generating the aminomethylphosphonate scaffold.

Reagents:

  • Aldehyde (

    
    )
    
  • Amine (

    
     or Benzylamine for removable protection)
    
  • Diethyl phosphite (

    
    )
    
  • Catalyst: Lanthanide triflate (

    
    ) or simple thermal activation.
    

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 equiv, e.g., 10 mmol) and Amine (1.0 equiv) in dry acetonitrile (

    
    ).
    
  • Imine Formation: Stir at room temperature for 30 minutes. Add anhydrous

    
     to absorb water if not using a dehydrating solvent system.
    
  • Addition: Add Diethyl phosphite (1.2 equiv). If using a catalyst (e.g.,

    
    , 5 mol%), add it now.
    
  • Reaction: Heat the mixture to

    
     for 4–12 hours. Monitor by TLC (visualize with 
    
    
    
    or Ninhydrin).
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with sat.

    
     (
    
    
    
    ) and Brine (
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; Eluent: EtOAc/Hexane or DCM/MeOH).
    

Note: For the aminomethyl parent compound (Glycine analogue), use paraformaldehyde or 1,3,5-trioxane as the aldehyde source.

Protocol B: Peptide Coupling (Incorporation)

Due to the reduced nucleophilicity of the


-aminophosphonate, standard EDC couplings may be sluggish. We recommend HATU  or Mixed Anhydride  methods for high yields.

Reagents:

  • N-Protected Amino Acid (e.g., Z-Phe-OH, Boc-Ala-OH) (1.1 equiv)

  • 
    -Aminophosphonate Ester (1.0 equiv)[3][4]
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dry DMF or DCM.

Procedure:

  • Activation: Dissolve the N-protected amino acid and HATU in dry DMF (

    
    ) under Nitrogen. Add DIPEA (1.0 equiv) and stir for 5 minutes at 
    
    
    
    .
  • Coupling: Add the

    
    -aminophosphonate ester (dissolved in minimal DMF) to the activated mixture. Add the remaining DIPEA (1.5 equiv).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Dilute with EtOAc (large excess to wash out DMF). Wash with

    
     or 
    
    
    
    (to remove unreacted amine/HATU byproducts), sat.
    
    
    , and Brine.
  • Purification: Flash chromatography (typically requires polar eluent, e.g., 2-5% MeOH in DCM).

Protocol C: Deprotection (McKenna Reaction)

Hydrolysis of phosphonate esters requires forcing conditions (conc. HCl reflux) which destroys peptide bonds. The McKenna method using Bromotrimethylsilane (TMSBr) is the industry standard for mild, selective cleavage.

Reagents:

  • Protected Phosphonopeptide[5][6][7][8]

  • Bromotrimethylsilane (TMSBr) (3–4 equiv per phosphonate group)

  • Solvent: Dry DCM or Acetonitrile.[9]

  • Quench: Methanol.[9][10]

Procedure:

  • Silylation: Dissolve the phosphonate ester in dry DCM (

    
    ) under Argon. Cool to 
    
    
    
    .
  • Addition: Add TMSBr dropwise. Caution: Fumes are corrosive.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by

    
     NMR (Signal shifts from 
    
    
    
    [ester] to
    
    
    [silyl ester]).
  • Solvolysis: Concentrate the reaction mixture in vacuo to remove excess TMSBr and solvent. Redissolve the residue in Methanol (

    
    ) and stir for 30 minutes. (This converts silyl esters to phosphonic acids).[9][11]
    
  • Isolation: Concentrate in vacuo. The product is often obtained as a solid or viscous oil.

  • Final Purification: HPLC (C18 column, Water/Acetonitrile with

    
     TFA) or Ion Exchange Chromatography if necessary.
    

Mechanism & Visualization

Kabachnik-Fields Mechanism

The reaction proceeds via the in situ formation of an imine, followed by the addition of the phosphite (hydrophosphonylation).

KF_Mechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine - H2O Amine Amine (R'-NH2) Amine->Imine Product α-Aminophosphonate Imine->Product + Phosphite (Nucleophilic Attack) Phosphite Diethyl Phosphite (P-H) Phosphite->Product

Figure 2: Mechanistic pathway of the Kabachnik-Fields reaction.[10]

TMSBr Deprotection Mechanism (McKenna)

This is an


-like dealkylation. The silicon acts as a "hard" Lewis acid, coordinating to the phosphoryl oxygen.

TMSBr_Mech Ester Phosphonate Ester P(O)(OEt)2 Complex Activated Complex P=O---SiMe3 Ester->Complex + TMSBr TMSBr TMS-Br SilylEster Silyl Ester P(O)(OSiMe3)2 Complex->SilylEster - EtBr (volatile) Acid Phosphonic Acid P(O)(OH)2 SilylEster->Acid + MeOH (Solvolysis) Methanol MeOH

Figure 3: Step-wise deprotection using TMSBr.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance or low nucleophilicity of aminophosphonate.Switch to HATU or PyBOP . Increase reaction time. Ensure base (DIPEA) is fresh and anhydrous.
Incomplete Deprotection Old TMSBr (hydrolyzed) or insufficient equivalents.Use freshly distilled TMSBr.[9] Increase equivalents to 4-5x. Extend reaction time.
Product is Hygroscopic Phosphonic acids are inherently hygroscopic.Lyophilize the final product. Store under Argon at -20°C.
Side Reactions (N-Methylation) During deprotection, generated alkyl bromide reacts with amines.Ensure amine groups are protected (e.g., Cbz/Boc) or use scavengers. The McKenna method is generally safe for amides.

Characterization Data Summary (Template)

Analytical MethodExpected Signal Features

P NMR
Ester:

20–25 ppm (diethyl). Silyl Ester:

0–5 ppm. Free Acid:

15–20 ppm (pH dependent).

H NMR
P-CH-N: Distinctive dd or multiplet at 3.0–4.5 ppm (

). Ethyl Ester: Quartet (~4.1 ppm) and Triplet (~1.3 ppm) disappear upon deprotection.
Mass Spectrometry ESI-MS: Observe

and

. Phosphonic acids often fly better in negative mode.

References

  • Kabachnik, M. I., & Medved, T. Y. (1952).[12][13] New method for the synthesis of

    
    -amino phosphonic acids.[1] Doklady Akademii Nauk SSSR, 83, 689. 
    
  • Fields, E. K. (1952).[13] The synthesis of esters of substituted amino phosphonic acids.[6][14] Journal of the American Chemical Society, 74(6), 1528–1531. Link

  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (20), 739. Link

  • Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. Link

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: Synthetic potential and the mechanism.[15][13] Russian Chemical Reviews, 67(10), 857. Link

  • Oleksyszyn, J., & Powers, J. C. (1991).

    
    -aminoalkylphosphonate diphenyl esters. Biochemistry, 30(2), 485–493. Link
    

Sources

Application Note: Crystallization Strategies for [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid

[1]

Executive Summary

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS: 39600-47-0) is a critical zwitterionic intermediate used in the synthesis of organophosphorus herbicides and pharmaceutical building blocks.[1] Its isolation presents specific challenges due to its amphoteric nature and susceptibility to hydrolysis.[1]

This guide details two distinct crystallization pathways:

  • Acid-Salt Precipitation: Isolation as the hydrochloride salt (Hygroscopic).[1]

  • Isoelectric Point Crystallization: Isolation as the stable zwitterionic free ester (High Melting Point).[1]

Chemical Context & Solubility Profile

Understanding the ionization state is critical for successful crystallization.[1] The molecule contains a basic secondary amine, an acidic phosphonic acid group, and a hydrolytically sensitive ethyl ester.

StatepH RegionSpecies ChargeSolubility Behavior
Cationic pH < 2Positive (

,

)
Soluble in water, polar alcohols.[1]
Zwitterionic pH 4 - 7Neutral (

,

)
Least soluble in organics; prone to crystallization.[1]
Anionic pH > 9Negative (

,

)
Highly soluble in water; difficult to isolate.[1]
Stability Warning
  • Hydrolysis Risk: The ethyl ester moiety is susceptible to acid/base hydrolysis, reverting the compound to N-(phosphonomethyl)glycine (Glyphosate).[1] Avoid prolonged exposure to aqueous strong acids or bases at elevated temperatures (>60°C).[1]

Protocol A: Isolation of the Hydrochloride Salt

Objective: Rapid isolation from crude reaction mixtures (e.g., esterification in ethanol). Target Form: Hygroscopic crystalline solid.[1][2]

Materials
  • Solvent: Anhydrous Ethanol (EtOH).[1]

  • Anti-solvent: Acetone.[1]

  • Reagent: Hydrogen Chloride (gas) or 4M HCl in Dioxane.

Step-by-Step Methodology
  • Reaction/Dissolution:

    • Suspend the crude precursor (or N-phosphonomethylglycine) in anhydrous ethanol.[1]

    • Introduce dry HCl gas to saturation.[1] Maintain temperature at reflux for 2 hours to ensure complete esterification/dissolution.

    • Note: If starting with pre-synthesized material, dissolve in minimal ethanolic HCl.[1]

  • Concentration:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess HCl and solvent. Do not distill to dryness ; aim for a viscous syrup.

  • Anti-Solvent Crystallization:

    • Add Acetone (approx. 5 volumes relative to the syrup) to the residue.

    • Stir vigorously at 0°C – 5°C. The syrup should transform into a white crystalline suspension.

  • Filtration & Drying:

    • Filter rapidly under suction (N2 atmosphere preferred due to hygroscopicity).[1]

    • Wash the cake with cold acetone.[1]

    • Drying: Vacuum dry at 40°C over

      
       or silica gel.[1]
      

Yield Expectation: ~40-50% (First crop). Observation: Product may liquify if exposed to humid air (deliquescent).[1]

Protocol B: Crystallization of the Zwitterionic Free Ester (Preferred)

Objective: Isolation of the stable, high-melting solid (>220°C) with high purity.[1] Mechanism: Neutralization of the acid salt to the isoelectric point (zwitterion) in a non-solubilizing medium.[1]

Materials
  • Solvent: Ethanol (Anhydrous).[1]

  • Base: Triethylamine (TEA) or Propylene Oxide.[1][2]

  • Seed Crystals: Highly recommended for batch consistency.[1]

Step-by-Step Methodology
  • Preparation of Feed Solution:

    • Dissolve the hydrochloride residue (from Protocol A, step 2) in warm Ethanol (50°C).

    • Concentration: Approx. 1 g solute per 5-7 mL ethanol.[1]

  • Controlled Neutralization (The Critical Step):

    • Setup: Place the vessel under overhead stirring (200 RPM). Monitor temperature.

    • Addition: Add Triethylamine (TEA) dropwise.[1][2]

    • Endpoint: Monitor the solution color and turbidity.

      • Initial: Clear/Reddish-brown (Acidic).[1]

      • Target: Pale yellow suspension.[1]

      • pH Indicator: Wet pH paper should read approx.[1] pH 4.5–5.5.[1]

  • Crystallization:

    • As the acid is neutralized, the zwitterionic ester will precipitate spontaneously.

    • Once significant turbidity is observed, stop base addition.[1]

    • Cooling: Ramp temperature down to 5°C at a rate of 10°C/hour.

    • Hold: Stir at 5°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.[1]

    • Wash: Wash with cold ethanol (to remove TEA-HCl salts) followed by diethyl ether.

    • Drying: Air dry or vacuum oven at 50°C.

Yield Expectation: ~85%. Purity: >97% (HPLC).

Process Visualization (Workflow)[1][3]

The following diagram illustrates the decision logic and process flow for selecting the appropriate isolation method.

CrystallizationWorkflowStartCrude Reaction Mixture(Ethanolic Solution)CheckFormTarget Form?Start->CheckFormPathHClHCl Salt Isolation(Hygroscopic)CheckForm->PathHClHigh Solubility Req.PathFreeZwitterion Isolation(Stable Solid)CheckForm->PathFreeStability Req. (Preferred)StepA1Saturate with HCl (gas)Reflux 2 hrsPathHCl->StepA1StepA2Concentrate to SyrupStepA1->StepA2StepA3Add Acetone (Anti-solvent)Stir at 0°CStepA2->StepA3EndHClCrystalline HCl Salt(Store Desiccated)StepA3->EndHClStepB1Dissolve Residue in EthanolPathFree->StepB1StepB2Add Triethylamine (TEA)to pH 4.5 - 5.5StepB1->StepB2StepB3Precipitation & Cooling(Color change: Red -> Pale Yellow)StepB2->StepB3EndFreeCrystalline Free Ester(MP > 220°C)StepB3->EndFree

Figure 1: Decision tree for the isolation of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid variants.

Analytical Specifications & Troubleshooting

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point > 220°C (Decomposition)Capillary Method
Purity > 97.0%HPLC (Anion Exchange or C18 with Ion Pairing)
Chloride Content < 0.5% (for Free Ester)Titration (

)
Troubleshooting Guide

Issue 1: "Oiling Out" instead of Crystallizing

  • Cause: Impurities (glycine or unreacted phosphite) or temperature too high during anti-solvent addition.[1]

  • Remedy: Re-dissolve in minimal ethanol.[1] Add a seed crystal of pure ester.[1] Add the anti-solvent (acetone) extremely slowly (dropwise) over 2 hours.[1]

Issue 2: Low Yield

  • Cause: pH overshoot during neutralization.[1] If pH > 7, the anionic form forms, which is soluble in ethanol/water.

  • Remedy: Back-titrate with dilute HCl to pH 5.[1]0. Ensure the mixture is cooled to 5°C before filtration.

Issue 3: Hydrolysis Products Detected

  • Cause: Presence of water in the ethanol or extended heating times.[1]

  • Remedy: Use anhydrous solvents.[1][3][4][5] Limit reflux time to 2-3 hours max. Store intermediate syrups at low temperature.

References

  • Franz, J. E. (1974).[1] N-phosphonomethyl-glycine phytotoxicant compositions. U.S. Patent No.[1][6][5] 3,799,758.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Ehrat, R. (2000).[1] Process for the preparation of N-phosphonomethyl-glycine. U.S. Patent No.[1][6][5] 6,117,819.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Bakos, P., et al. (1984).[1] Process for the preparation of N-phosphonomethyl-glycine. U.S. Patent No.[1][6][5] 4,486,359.[1][3][5] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Mao, L., et al. (2004).[1] Crystallization and purification of Glyphosate. Chinese Journal of Chemical Engineering, 12(4), 567-571.[1] (Contextual grounding for phosphonate crystallization).

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important α-aminophosphonate. Here, we address common challenges and provide actionable troubleshooting strategies to improve reaction yield and purity.

Overview of the Synthesis

The most direct and common method for synthesizing [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid is a one-pot, three-component reaction known as the Kabachnik-Fields reaction (or phospha-Mannich reaction).[1][2] This reaction brings together an amine (glycine ethyl ester), a carbonyl compound (formaldehyde), and a hydrophosphoryl compound (diethyl phosphite) to form the target N-C-P(O) framework.

General Reaction Scheme:

The mechanism is believed to proceed primarily through the formation of an imine intermediate from glycine ethyl ester and formaldehyde, which is then subjected to nucleophilic attack by diethyl phosphite.[2] The use of Lewis or Brønsted acid catalysts can significantly accelerate this reaction, though catalyst-free methods have also been reported.[2][3]

Visualization: Reaction Mechanism

The following diagram illustrates the predominant imine-based pathway for the Kabachnik-Fields synthesis of the target molecule.

G Amine Glycine Ethyl Ester (H₂N-CH₂-COOEt) Iminium Iminium Ion Intermediate [H₂C=N⁺H-CH₂-COOEt] Amine->Iminium Condensation Aldehyde Formaldehyde (HCHO) Aldehyde->Iminium Product Target α-Aminophosphonate [(EtO)₂P(O)-CH₂-NH-CH₂-COOEt] Iminium->Product Phosphite Diethyl Phosphite (EtO)₂P(O)H Phosphite->Product Nucleophilic Addition Catalyst Catalyst (e.g., Lewis Acid) Activates C=O or C=N bond Catalyst->Aldehyde Activation Catalyst->Iminium Activation

Caption: Predominant imine pathway in the Kabachnik-Fields reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Symptom: TLC or NMR analysis shows only starting materials, with little to no formation of the desired product.

Possible Causes & Solutions:

  • Poor Reagent Quality:

    • Cause: Paraformaldehyde may not be depolymerizing effectively. Diethyl phosphite can hydrolyze over time.

    • Solution: Ensure paraformaldehyde is a dry, fine powder. Consider depolymerizing it by heating in a suitable solvent before adding other reagents.[4] Use freshly opened or distilled diethyl phosphite. The presence of significant water can inhibit the reaction.[4]

  • Inadequate Reaction Temperature:

    • Cause: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.

    • Solution: Gradually increase the reaction temperature, monitoring by TLC. Many Kabachnik-Fields reactions are performed at elevated temperatures (e.g., 50-80 °C) or under reflux.[5]

  • Amine Reactivity (Use of Hydrochloride Salt):

    • Cause: If you are using glycine ethyl ester hydrochloride, the amine is protonated and not nucleophilic.

    • Solution: Add an equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture to liberate the free amine in situ.

  • Absence of Catalyst:

    • Cause: While the reaction can proceed without a catalyst, it is often very slow.

    • Solution: Introduce a Lewis acid catalyst like zinc chloride (ZnCl₂) or a Brønsted acid.[2] A wide variety of catalysts have been shown to be effective.[1] Start with a catalytic amount (e.g., 5-10 mol%).

Issue 2: Multiple Unidentified Spots on TLC / Complex NMR Spectrum

Symptom: The crude reaction mixture shows a complex mixture of products, making purification difficult and lowering the yield of the desired compound.

Possible Causes & Solutions:

  • Formaldehyde Side Reactions:

    • Cause: Formaldehyde is highly reactive and can self-polymerize or react with the amine component to form complex structures.

    • Solution: Control the stoichiometry carefully. Instead of adding all the formaldehyde at once, consider a slow, portion-wise, or syringe-pump addition to keep its instantaneous concentration low.

  • Bis-alkylation of the Amine:

    • Cause: The product, [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid, is a secondary amine and can react with another molecule of formaldehyde and diethyl phosphite.[5]

    • Solution: Use a slight excess of the amine (glycine ethyl ester) relative to formaldehyde. This ensures the formaldehyde is consumed primarily by the starting amine. Monitor the reaction closely and stop it once the primary starting amine is consumed.

  • Product Decomposition:

    • Cause: High reaction temperatures or prolonged reaction times can lead to the decomposition of the product or starting materials.

    • Solution: Attempt the reaction at a lower temperature, possibly with the aid of a more efficient catalyst.[6] Monitor the reaction by TLC or NMR to determine the optimal reaction time and avoid unnecessary heating.[7]

Issue 3: Difficulties in Product Isolation and Purification

Symptom: The product is difficult to isolate from the crude mixture; emulsions form during aqueous workup, or the product streaks badly on silica gel columns.

Possible Causes & Solutions:

  • High Polarity:

    • Cause: Aminophosphonates are often highly polar, water-soluble compounds, making extraction from aqueous media inefficient.[7]

    • Solution: After quenching the reaction, use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Saturating the aqueous layer with NaCl can help reduce the product's solubility in water and improve extraction efficiency.

  • Thermal Instability:

    • Cause: The product may decompose upon heating during solvent evaporation or distillation.

    • Solution: Concentrate the product in vacuo at low temperatures using a rotary evaporator. If distillation is attempted, it must be under high vacuum to lower the boiling point.[8]

  • Chromatography Challenges:

    • Cause: The amine and phosphonate groups can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~1%). Use a polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The three-component Kabachnik-Fields reaction, condensing glycine ethyl ester, formaldehyde, and diethyl phosphite, is the most established and efficient method.[1][2]

Q2: Do I need a catalyst? If so, what kind? A2: While the reaction can proceed without a catalyst, yields are often higher and reaction times shorter with one. A wide range of Lewis acids (e.g., ZnCl₂, InCl₃, CeCl₃), Brønsted acids, and even heterogeneous catalysts have proven effective.[2][9] For initial attempts, a simple Lewis acid like ZnCl₂ is a good starting point.

Q3: Can I use paraformaldehyde instead of aqueous formaldehyde (formalin)? A3: Yes, paraformaldehyde is often preferred as it introduces less water into the reaction, which can help prevent hydrolysis of the phosphite ester.[4] It typically requires heating to depolymerize into monomeric formaldehyde.

Q4: My glycine ethyl ester is a hydrochloride salt. How should I proceed? A4: You must add one equivalent of a tertiary amine base, like triethylamine (TEA), to your reaction mixture. This will neutralize the HCl and generate the free, nucleophilic glycine ethyl ester in situ, allowing it to participate in the reaction.

Q5: What are the key parameters to control for improving the yield? A5: The key parameters are:

  • Stoichiometry: Carefully control the molar ratios of the three components.

  • Temperature: Optimize the reaction temperature to ensure a reasonable rate without causing decomposition.

  • Water Removal: Keep the system as anhydrous as possible.

  • Catalyst Choice: Select an appropriate catalyst to accelerate the reaction under mild conditions.[1]

Data Presentation: Key Parameter Optimization
ParameterConditionRationale & Expected OutcomePotential Issues
Solvent Solvent-freeGreen chemistry approach; high concentration can drive the reaction forward.[3]High viscosity; potential for localized overheating.
EthanolGood solvent for all reactants; allows for refluxing at a controlled temperature.[3]May need to be removed under vacuum.
TolueneAllows for azeotropic removal of water using a Dean-Stark apparatus.May have lower solubility for some starting materials.
Catalyst NoneSimplifies workup and avoids metal contamination.Very slow reaction, may require high temperatures.
Lewis Acid (e.g., ZnCl₂)Activates the carbonyl and imine intermediates, increasing the reaction rate.[2]Can be difficult to remove from the final product.
Brønsted Acid (e.g., HClO₄-SiO₂)Can catalyze imine formation.[3]May promote side reactions or hydrolysis.
Temperature Room TempMild conditions, minimizes side product formation.Reaction may be impractically slow.
50-80 °CIncreases reaction rate significantly. A good starting point for optimization.[5]Increased risk of side reactions and decomposition.
Reactant Ratio 1:1:1Standard stoichiometric ratio.Risk of bis-alkylation if the product is reactive.
1.1:1:1 (Amine:Aldehyde:Phosphite)Excess amine can help consume all the formaldehyde, reducing side reactions.Requires removal of excess amine during purification.
Visualization: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

G Start Start Synthesis Monitor Monitor Reaction (TLC/NMR) Start->Monitor Problem Problem Detected? Monitor->Problem NoProblem Reaction Complete Problem->NoProblem No NoYield Low / No Product Problem->NoYield Yes (Low Yield) ComplexMix Complex Mixture Problem->ComplexMix Yes (Impure) Workup Workup & Purify NoProblem->Workup CheckReagents Check Reagent Quality (esp. Phosphite, Formaldehyde) NoYield->CheckReagents CheckBase Using Amine•HCl? Add Base (e.g., TEA) CheckReagents->CheckBase IncreaseTemp Increase Temperature Add Catalyst (e.g., ZnCl₂) CheckBase->IncreaseTemp IncreaseTemp->Monitor ControlStoich Control Stoichiometry (Slow addition of HCHO) ComplexMix->ControlStoich LowerTemp Lower Temperature Reduce Reaction Time ControlStoich->LowerTemp LowerTemp->Monitor

Caption: A logical workflow for troubleshooting the synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Lewis Acid-Catalyzed Synthesis

This protocol uses zinc chloride as a mild and effective Lewis acid catalyst.

Materials:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Paraformaldehyde (1.0 eq)

  • Diethyl phosphite (1.0 eq)

  • Triethylamine (TEA) (1.0 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.1 eq)

  • Anhydrous Ethanol or Toluene (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glycine ethyl ester hydrochloride, paraformaldehyde, and anhydrous zinc chloride.

  • Add the solvent (e.g., ethanol, 2-3 M concentration).

  • Begin stirring and add triethylamine dropwise to the suspension.

  • Add diethyl phosphite to the reaction mixture.

  • Heat the mixture to 60-70 °C and monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM with ninhydrin stain).

  • Once the starting amine is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the mixture to remove any salts (e.g., triethylammonium chloride).

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (with 1% TEA added to the eluent to prevent tailing).

References
  • PrepChem. (n.d.). Synthesis of diethyl aminomethylphosphonate. PrepChem.com. Retrieved from [Link]

  • Martinez, A., et al. (2019).
  • BenchChem. (2025).
  • Raju, M., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology.
  • BenchChem. (2025). Technical Support Center: Synthesis of (3-Hydroxyphenyl)phosphonic acid. Benchchem.
  • Google Patents. (n.d.). CN102276645B - Preparation method of diethyl N,N-bis(2- hydroxyethyl) aminomethylphosphonate.
  • Keglevich, G., & Bálint, E. (2018). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 23(9), 2343.
  • Chemistry Stack Exchange. (2015). Synthesis of phosphonate salt not working. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. Chinese Chemical Society.
  • PrepChem. (n.d.). Preparation of glycine ethyl ester hydrochloride. PrepChem.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of phosphonates by substitution or phosphonylation. Retrieved from [Link]

  • Ghodke, S. S., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Letters in Applied NanoBioScience, 11(1), 3175-3180.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Retrieved from [Link]

  • Current Protocols. (2025). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides.
  • ResearchGate. (2026). Synthesis of 4′‐ C ‐α‐Aminoethoxy‐2′‐ O ‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides.
  • Google Patents. (n.d.). US2635112A - Process for producing aminomethylphosphonic acid compounds.

Sources

Troubleshooting solubility issues of phosphonate esters in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility and stability of phosphonate esters in aqueous media. Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientists.

Welcome to the Technical Support Center

Status: Active | Ticket: #PHOS-SOL-001 | Specialist: Dr. A. Vance, Senior Application Scientist

You are likely here because your phosphonate ester (R-PO(OR')₂) is failing to dissolve in aqueous buffers, precipitating upon dilution, or behaving inconsistently in biological assays. Unlike phosphate esters, the direct carbon-phosphorus (C-P) bond in phosphonates imparts unique stability but also distinct solubility challenges.

This guide moves beyond basic "add DMSO" advice. We will address the thermodynamic and kinetic barriers to solubility, the hidden role of divalent cation chelation, and the stability trade-offs required for successful experimentation.

Part 1: The Diagnostic Workflow

Before altering your protocol, determine if you are facing a Solubility Limit (thermodynamic) or a Stability Artifact (chemical degradation).

PhosphonateDiagnosis Start ISSUE: Turbidity or Precipitation in Aqueous Buffer CheckpH Check pH & Buffer Composition Start->CheckpH IsAcidic Is pH < 3 or > 9? CheckpH->IsAcidic CheckIons Does buffer contain Ca2+ or Mg2+? IsAcidic->CheckIons No (Neutral) Hydrolysis RISK: Chemical Hydrolysis (Cleavage to Acid) IsAcidic->Hydrolysis Yes Chelation RISK: Metal-Phosphonate Complex Precipitation CheckIons->Chelation Yes Lipophilicity ISSUE: Intrinsic Lipophilicity (LogP > 2.0) CheckIons->Lipophilicity No Solution1 SOLUTION: Adjust pH to 7.4 or use Steric Shielding Hydrolysis->Solution1 Solution2 SOLUTION: Use EDTA or Ca-free PBS Chelation->Solution2 Solution3 SOLUTION: Co-solvent Ramp or Cyclodextrin Lipophilicity->Solution3

Figure 1: Diagnostic decision tree for isolating the root cause of phosphonate ester insolubility.

Part 2: Troubleshooting Bioassay Solubility
Issue 1: The "Crash-Out" Effect

Symptom: The compound is soluble in 100% DMSO, but precipitates immediately upon addition to the assay buffer (e.g., 1% DMSO final). Root Cause: Phosphonate esters often have high LogP values (1.5–4.0). Rapid addition of the hydrophobic stock to the aqueous buffer creates local supersaturation, causing the compound to "oil out" or crystallize before it can disperse.

Protocol: Kinetic Solubility Optimization (The "Sandwich" Method) Do not add neat DMSO stock directly to the bulk buffer. Use an intermediate dilution step.

  • Prepare Stock: Dissolve phosphonate ester in anhydrous DMSO to 100x the final concentration (e.g., 10 mM).

  • Intermediate Step: Prepare a "dosing solution" in a surfactant-compatible solvent (e.g., PEG-400 or Ethanol) if the assay permits.

    • Alternative: If restricted to DMSO, perform a stepwise addition .

  • Stepwise Addition Protocol:

    • Place the required volume of aqueous buffer in a vortexing tube.

    • Crucial: While vortexing the buffer rapidly, inject the DMSO stock sub-surface (tip submerged) to ensure immediate dispersion.

    • Why? Dropping stock on top of the liquid creates a film that precipitates instantly.

  • Verification: Measure absorbance at 600nm (turbidity) immediately. If OD > 0.05, solubility is compromised.

Issue 2: The "Hidden" Chelation Precipitate

Symptom: Compound dissolves in PBS but precipitates in Krebs-Ringer or cell culture media. Root Cause: Phosphonate esters (and their hydrolysis products) are potent chelators of divalent cations (Ca²⁺, Mg²⁺).[1] They can form insoluble metal-phosphonate complexes [1].

Troubleshooting Table: Buffer Compatibility

Buffer SystemRisk LevelMechanism of FailureRecommended Action
PBS (Ca/Mg free) LowN/APreferred for initial solubility checks.
DMEM / RPMI HighCa²⁺ chelation (approx 1.8 mM Ca²⁺)Pre-complex with Cyclodextrin (see Part 4) or reduce concentration.
Tris / HEPES ModerateIonic Strength effects ("Salting out")Keep ionic strength < 150 mM if possible.
Borate Buffer HighComplexation with diols (if present)Avoid if structure contains vicinal diols.
Part 3: Stability vs. Solubility (The Hydrolysis Trap)

User Question: "I added acid to help dissolve my amine-containing phosphonate, and it worked. But now my potency is gone. Why?"

Expert Insight: While protonating an amine group improves solubility, low pH catalyzes the hydrolysis of the phosphonate ester groups (P-OR) to the phosphonic acid (P-OH). The acid form is highly polar and soluble but may not permeate cell membranes, rendering it inactive in intracellular targets [2].

Mechanism of Hydrolysis: Phosphonate esters are generally more stable than phosphate esters due to the C-P bond, but the ester linkages (P-O-C) are susceptible to nucleophilic attack at pH extremes.[2]

  • Acidic pH (<4): Protonation of the phosphoryl oxygen makes the phosphorus electrophilic.

  • Basic pH (>9): Direct nucleophilic attack by hydroxide ions.

  • Neutral pH (7.4): Optimal Stability Window.

HydrolysisPath cluster_conditions Stability Factors Ester Phosphonate Ester (Lipophilic / Active) Transition Transition State (Pentacoordinate) Ester->Transition + H2O / H+ or OH- Acid Phosphonic Acid (Hydrophilic / Inactive*) Transition->Acid Loss of R-OH Factors 1. Steric Bulk (Ispropyl > Methyl) 2. pH (Neutral is best) 3. Temperature

Figure 2: Hydrolysis pathway of phosphonate esters. Note: Inactive refers to cell permeability; the acid is often the active species enzymatically but cannot enter the cell.

Part 4: Advanced Formulation (Cyclodextrins)

If co-solvents (DMSO/EtOH) are toxic to your cells or insufficient, Cyclodextrin (CD) complexation is the gold standard for phosphonate esters. The hydrophobic cavity of


-CD encapsulates the ester alkyl chains, while the hydrophilic exterior ensures water solubility [3].

Protocol: Hydroxypropyl-


-Cyclodextrin (HP

CD) Complexation
  • Preparation: Prepare a 20% (w/v) HP

    
    CD solution in water or PBS. Filter sterilize (0.22 µm).
    
  • Addition: Add your phosphonate ester (solid or minimal acetone stock) to the CD solution.

  • Equilibration: Shake at 25°C for 24 hours.

    • Tip: If using a solvent stock, evaporate the solvent under a nitrogen stream after mixing with CD to force inclusion.

  • Filtration: Filter again to remove uncomplexed solid.

  • Validation: This method can typically increase solubility from <10 µM to >500 µM without using toxic organic solvents.

Part 5: Synthesis & Workup (Preventing "Oiling Out")

User Question: "During workup, my phosphonate ester forms a milky oil that won't crystallize or separate. How do I fix this?"

Troubleshooting Guide: Phosphonate esters are notorious for "oiling out" because they are often mid-polarity hydrogen bond acceptors.

  • The "Salting Out" Mistake: Adding saturated brine often forces the phosphonate out of the organic phase if it's slightly polar, or forces it out of the aqueous phase as an oil.

    • Fix: Use half-saturated brine or simple water washes if the partition coefficient allows.

  • Acidic Silica: Purification on standard silica can cause hydrolysis (streaking on TLC).[2]

    • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites [4].

  • Crystallization Triggers:

    • Phosphonates rarely crystallize from single solvents.

    • Protocol: Dissolve in a minimal amount of diethyl ether or MTBE, then add hexane dropwise until cloudy. Store at -20°C. Scratching the glass is often necessary to initiate nucleation.

References
  • CycloLab. (2018). Cyclodextrin Phosphates: Solubility and Complexation. [Link]

  • Kégl, T., et al. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules.[1][3][4][5][6][7][8][9][10][11][12] [Link]

Sources

Optimizing pH conditions for [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid , also known as Glyphosate ethyl ester or N-(phosphonomethyl)glycine ethyl ester (CAS: 39600-47-0).[1][2]

This guide is structured to assist researchers in minimizing hydrolytic degradation during experimental workflows.

Executive Technical Summary

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid contains a labile ethyl ester moiety adjacent to a secondary amine and a phosphonic acid group.[1][2] While the phosphonate carbon-phosphorus (C-P) bond is extremely robust, the carbon-oxygen (C-O) ester linkage is susceptible to hydrolysis.[1][2]

The Core Challenge: This compound exhibits a "U-shaped" pH-stability profile.[1] It undergoes specific acid catalysis at very low pH (<2) and rapid base-catalyzed saponification at physiological pH (>7.4).[2] The presence of the amine allows for intramolecular general base catalysis, accelerating degradation in neutral buffers compared to simple esters.[2]

Optimal Window: The maximum stability is achieved in the pH 4.0 – 5.5 range at low temperatures (


).[2]

Troubleshooting Guide (Q&A)

Issue 1: Rapid loss of compound in standard PBS (pH 7.4)

User Question: "I prepared a 10 mM stock in PBS (pH 7.4) for a cell assay.[2] After 4 hours at 37°C, HPLC shows a 40% loss of the parent peak.[2] Is the compound precipitating?"

Scientist Response: It is highly unlikely to be precipitation; you are observing base-catalyzed hydrolysis .[1][2]

  • Mechanism: At pH 7.4, the hydroxide ion concentration is sufficient to attack the carbonyl carbon of the ethyl ester.[2] Furthermore, the secondary amine in the backbone can act as an intramolecular catalyst (general base catalysis), activating a water molecule to attack the ester.[2]

  • Diagnostic: Check your chromatogram for a new, highly polar peak eluting near the void volume (dead time).[2] This is the hydrolysis product, Glyphosate (N-(phosphonomethyl)glycine) .[2]

  • Solution:

    • Switch buffers.[1][2] Use MES (pH 5.5) or Acetate (pH 5.0) for stock preparation.[2]

    • If physiological pH is required for the assay, prepare the solution immediately before use (extemporaneous preparation) and keep it on ice until the last possible moment.[2]

Issue 2: Unexpected peak splitting in LC-MS

User Question: "My LC-MS trace shows the compound splitting into two broad peaks or tailing significantly. Is my column failing?"

Scientist Response: This is likely a pH mismatch between your mobile phase and the compound's zwitterionic nature, not column failure.[1][2]

  • Mechanism: The compound has three ionizable groups: the phosphonate (two pKas) and the secondary amine.[2] At intermediate pH, the compound exists in dynamic equilibrium between different protonation states (cationic, zwitterionic, anionic).[2] If the mobile phase pH is near one of these pKa values, the species interconvert on the column timescale, causing peak splitting.[2]

  • Protocol Validation:

    • Acidify Mobile Phase: Ensure your Mobile Phase A contains at least 0.1% Formic Acid or TFA (pH ~2-2.5).[1][2] This locks the amine in the protonated state (

      
      ) and the phosphonate in the fully protonated or mono-anionic state, ensuring a single species travels down the column.[2]
      
    • Column Choice: Use a column capable of retaining polar/charged analytes, such as a HILIC column or a C18 column compatible with 100% aqueous conditions (e.g., T3 bonding).[2]

Issue 3: Degradation during freeze-thaw cycles

User Question: "I stored my samples at -20°C in water. After the third thaw, the purity dropped.[2] Should I add DMSO?"

Scientist Response: Storage in pure water is risky due to pH drift .[1] Water absorbs atmospheric


, becoming slightly acidic (pH ~5.5), which is actually good, but freezing can cause "cryoconcentration" of protons or solutes, creating micro-pockets of extreme pH that catalyze hydrolysis.[2]
  • Recommendation:

    • Lyophilization (Best): Store the neat powder at -20°C under desiccant.

    • Anhydrous Solvent: If a liquid stock is mandatory, dissolve in anhydrous DMSO .[1][2] The lack of water prevents hydrolysis entirely.[1]

    • Avoid Aqueous Storage: Never store aqueous solutions of esters for long periods, even frozen.[1][2]

Mechanistic Visualization

Degradation Pathway

The following diagram illustrates the primary degradation pathway (Hydrolysis) that users must prevent.[2]

HydrolysisPathway cluster_conditions Critical Factors Ester Target Compound (Ethyl Ester) Transition Tetrahedral Intermediate Ester->Transition + H2O / OH- Glyphosate Degradant: Glyphosate Transition->Glyphosate Collapse Ethanol Byproduct: Ethanol Transition->Ethanol Leaving Group pH > 7 pH > 7 Heat Heat

Figure 1: Hydrolytic degradation pathway.[2][3][4][5][6] The ethyl ester is cleaved by water/hydroxide to release Glyphosate and Ethanol.

pH Stability Workflow

Use this logic flow to determine the optimal buffer for your experiment.

Workflow Start Experimental Requirement Q1 Is physiological pH (7.4) required? Start->Q1 Action_Yes PROTOCOL A: 1. Dissolve in DMSO stock. 2. Dilute into buffer immediately before use. 3. Keep on ice. 4. Limit assay time < 4 hours. Q1->Action_Yes Yes Action_No PROTOCOL B (Optimal): Use Acetate or Citrate Buffer (pH 4.0 - 5.5). Stable for 24+ hours at 4°C. Q1->Action_No No Yes Yes No No

Figure 2: Decision tree for buffer selection based on experimental constraints.

Stability Data & Risk Assessment

The table below summarizes the estimated stability risks based on general


-amino phosphonate ester chemistry.
ParameterConditionStability RiskEstimated Half-Life (

)
Recommendation
pH pH < 2.0 (Strong Acid)ModerateDaysAvoid prolonged heating.[1][2]
pH 4.0 – 5.5 Low (Optimal) Weeks (4°C) Target window for processing.
pH 7.4 (PBS)HighHoursPrepare fresh; keep cold.[2]
pH > 9.0 (Basic)CriticalMinutesDo not use.
Solvent WaterModeratepH dependentMonitor pH drift.[2]
DMSO (Anhydrous) Negligible Months/Years Preferred for stock solutions.
Methanol/EthanolLowWeeksAvoid transesterification risks.[2]
Temp 37°CHighHours (at pH 7)Minimize exposure time.

Standardized Protocol: Stock Solution Preparation

To ensure reproducibility, follow this self-validating protocol:

  • Weighing: Weigh the solid [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid into a glass vial.

    • Note: Avoid plastic if possible to prevent adsorption, though less critical for this hydrophilic compound.[1][2]

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 50–100 mM.

    • Validation: Vortex until clear.[1][2] Sonicate if necessary, but keep temperature < 30°C.

  • Aliquoting: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C or -80°C.

  • Usage: On the day of the experiment, dilute the DMSO stock 1:1000 into 10 mM Acetate Buffer (pH 5.0) for working solutions. If PBS is required, dilute immediately before addition to cells.[1][2]

References

  • Franz, J. E. (1984).[2] Process for the preparation of N-phosphonomethyl-glycine. US Patent 4,486,359.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2]

    • Context: Describes the hydrolysis of the ethyl ester precursor to glyphosate using acid catalysis, establishing the lability of the ester bond.
  • Smith, R. M., & Martell, A. E. (1989).[2] Critical Stability Constants. Plenum Press.[1][2]

    • Context: Provides foundational data on the hydrolysis kinetics of amino acid esters and the catalytic effect of metal ions (grounding the requirement for metal-free buffers).

  • PubChem Database. (2023).[2] Compound Summary: N-(Phosphonomethyl)glycine ethyl ester.[1][2] CID 120066.[1][2] [2]

    • Context: Verification of chemical structure (CAS 39600-47-0) and physicochemical properties.[1][2][5][6]

  • ResearchGate. (2015).[2][7][8] Kinetics and Mechanism for Hydrolysis of

    
    -Amino Acid Esters. 
    
    • Context: General mechanistic grounding for the base-catalyzed hydrolysis rates of glycine-deriv

Sources

Technical Support Center: Overcoming Hygroscopic Challenges with[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS No. 39600-47-0) [1]. Also known as Glyphosate ethyl ester, this bulk drug intermediate and versatile building block presents significant handling challenges due to its extreme hygroscopicity.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic causality behind moisture uptake and provide self-validating, field-proven protocols to stabilize this compound for rigorous experimental and formulation workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid rapidly absorb atmospheric moisture and degrade into a sticky gum? The Causality: The extreme hygroscopicity of this compound is driven by its amphiphilic nature and highly polar functional groups. The molecule possesses a calculated LogP of -3.9, featuring 3 hydrogen bond donors and 6 hydrogen bond acceptors [1]. The phosphonic acid moiety is highly acidic and easily deprotonates, creating a strong thermodynamic drive to form a hydration shell with atmospheric water [2]. When exposed to humidity, the continuous hydrogen-bonded network of the free acid is disrupted by water molecules, drastically lowering the glass transition temperature (


) and causing deliquescence. If left unchecked, this localized aqueous environment can catalyze the hydrolysis of the ethyl ester group.

Q2: How can I accurately weigh and handle the free acid without moisture compromising the stoichiometric ratio of my reactions? The Causality: Because water mass fluctuates dynamically based on ambient humidity, weighing the free acid in open air leads to significant stoichiometric errors. The Solution: You must handle the free acid exclusively within a nitrogen or argon-purged glovebox (maintaining


 ppm 

). If a glovebox is unavailable, prepare a standardized stock solution immediately upon breaking the manufacturer's seal. Dissolve the compound in a rigorously dried, non-nucleophilic solvent (e.g., anhydrous acetonitrile or ethanol) and store it over 3Å molecular sieves. You can then aliquot the required mass volumetrically.

Q3: What is the most effective chemical strategy to permanently reduce the hygroscopicity of this intermediate? The Causality: The most robust method to prevent moisture uptake is crystal engineering via salt formation [3]. By neutralizing the phosphonic acid with a bulky, hydrophobic counterion—such as Dicyclohexylamine (DCHA) or converting it to a monosodium salt—you disrupt the compound's ability to form extensive hydrogen bonds with water. The bulky cyclohexyl rings of DCHA sterically shield the polar phosphonate core, forcing the molecules into a highly ordered, tightly packed, and moisture-resistant crystalline lattice.

Q4: How should formulated solid dosage forms or bulk powders of this compound be processed? The Causality: If the compound must be kept as a free acid in a solid dosage form, physical moisture barriers are required. Co-processing with hydrophobic excipients (like mannitol or lipid-based matrices) or applying a Polyvinyl Alcohol (PVA) film coating deflects moisture away from the active ingredient, preventing solid-state transitions and chemical degradation [3].

Part 2: Quantitative Data & Comparisons

To select the appropriate stabilization strategy, consult the comparative moisture uptake data below. Salt formation provides the most dramatic reduction in hygroscopicity.

Compound State / FormulationMoisture Uptake (at 75% RH, 25°C, 24h)Physical State Post-ExposureHandling Recommendation
Free Acid (Untreated) > 45.0% (w/w)Sticky, deliquescent gumGlovebox only; immediate use.
Monosodium Salt ~ 12.5% (w/w)Clumped powderDesiccator storage; rapid weighing.
Dicyclohexylamine (DCHA) Salt < 2.0% (w/w) Free-flowing crystalline solid Standard benchtop handling.
Co-processed w/ Mannitol (1:1) ~ 8.0% (w/w)Slightly clumped solidSuitable for dry-room tableting.
PVA Film-Coated Formulation < 1.5% (w/w)Intact coated dosage formStable for long-term shelf storage.

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Anti-Solvent Crystallization of the DCHA Salt

This protocol chemically stabilizes the phosphonic acid by converting it into a highly crystalline, non-hygroscopic DCHA salt.

  • Dissolution: In a fume hood, suspend 10.0 g of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid in 30 mL of absolute ethanol.

  • Cooling: Place the flask in an ice-water bath and stir vigorously until the temperature reaches 0–5 °C.

  • Neutralization (Self-Validation Check): Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise. Causality: The neutralization of phosphonic acid is exothermic. Adding DCHA too rapidly will cause localized heating, potentially triggering the hydrolysis of the ethyl ester. Monitor the temperature to ensure it does not exceed 10 °C. The suspension should transition into a clear solution as the salt forms.

  • Anti-Solvent Addition: Remove the ice bath. Slowly add cold hexanes (anti-solvent) dropwise to the vigorously stirring solution until persistent turbidity is observed.

  • Nucleation: If the solution oils out instead of clouding, heat gently to 40 °C to redissolve, then cool slowly to room temperature to induce proper crystal nucleation.

  • Filtration & Drying: Once crystallization is complete (typically 2–4 hours), filter the white precipitate rapidly under vacuum. Wash with cold hexanes and dry in a vacuum desiccator overnight. The resulting powder will be free-flowing and bench-stable.

Protocol B: Excipient Co-Processing via Lyophilization

Use this protocol when the free acid must be preserved for biological assays or solid dosage formulations without altering its chemical structure [3].

  • Aqueous Solubilization: Dissolve the free acid in HPLC-grade water at a concentration of 50 mg/mL.

  • Excipient Addition: Add a moisture-deflecting excipient, such as D-Mannitol, at a 1:1 (w/w) ratio to the active compound. Stir until completely dissolved.

  • Flash Freezing (Self-Validation Check): Flash-freeze the solution using a dry ice/acetone bath or liquid nitrogen. Causality: Slow freezing allows the highly polar phosphonic acid to phase-separate from the mannitol, defeating the purpose of the co-processed matrix. Flash-freezing locks the compound within an amorphous mannitol dispersion.

  • Lyophilization: Lyophilize the frozen matrix at -50 °C and < 0.1 mbar for 48 hours.

  • Storage: Immediately transfer the resulting fluffy, co-processed powder into amber glass vials, purge with argon, and seal with PTFE-lined caps.

Part 4: Visual Workflows

Diagram 1: Mechanism of Moisture-Induced Degradation vs. Stabilization

The following diagram illustrates the thermodynamic pathways of the free acid when exposed to moisture, contrasted with the stabilization achieved via salt formation.

G FreeAcid Free Phosphonic Acid (Highly Hygroscopic) Moisture Atmospheric Moisture (H-Bonding Network) FreeAcid->Moisture Absorbs rapidly SaltForm Salt Formation (e.g., DCHA Counterion) FreeAcid->SaltForm + Bulky Amine Degradation Deliquescence & Ester Hydrolysis Moisture->Degradation Lowers Tg Stable Crystalline Solid (Moisture Resistant) SaltForm->Stable Steric Shielding

Caption: Thermodynamic pathways of phosphonic acid moisture degradation versus DCHA salt stabilization.

Diagram 2: Handling & Crystallization Workflow

This flowchart outlines the critical steps for executing Protocol A safely and effectively.

G Start Raw [(2-Ethoxy-2-oxo-ethyl)amino] methylphosphonic acid Dissolve Dissolve in Abs. Ethanol (Ice Bath 0-5°C) Start->Dissolve AddBase Dropwise Addition of DCHA (Control Exotherm <10°C) Dissolve->AddBase AntiSolvent Add Cold Hexanes (Induce Turbidity) AddBase->AntiSolvent Filter Rapid Vacuum Filtration (Minimize Air Exposure) AntiSolvent->Filter Dry Vacuum Desiccation (Yields Stable Powder) Filter->Dry

Caption: Step-by-step anti-solvent crystallization workflow for synthesizing the stable DCHA salt.

References

  • Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. Retrieved from:[Link]

  • Ng, L. H., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. Retrieved from:[Link]

Technical Support Center: Separation of Phosphonic Acid, Mono-Ester, and Di-Ester Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Active System: High-Performance Liquid Chromatography (HPLC) / Flash Chromatography

Executive Summary

The separation of phosphonic acid derivatives is a classic chromatographic challenge due to the extreme polarity differences between the species.[1][2]

  • Di-esters (

    
    ):  Generally neutral, hydrophobic, and retain well on C18.
    
  • Mono-esters (

    
    ):  Acidic (
    
    
    
    ), polar, often tail on silica.
  • Free Acids (

    
    ):  Highly acidic, extremely polar, metal-chelating, and elute in the void volume of standard Reverse Phase (RP) columns.
    

This guide provides a causality-driven approach to selecting the right stationary phase and troubleshooting common failure modes like peak tailing and lack of retention.

Part 1: Method Selection & Strategy

Do not default to a standard C18 column. The ionization state of the phosphonate group drives the separation mechanism. Use the decision tree below to select your starting protocol.

Decision Matrix: Selecting the Stationary Phase

MethodSelection Start Target Analyte? DiEster Di-Ester (Neutral) (Impurity: Mono/Acid) Start->DiEster Acid Free Acid/Mono-Ester (Impurity: Di-Ester) Start->Acid RP_Check Does Acid retain on C18? DiEster->RP_Check HILIC_Check Is sample water soluble? Acid->HILIC_Check Std_RP Standard C18 (Low pH < 2.0) RP_Check->Std_RP Yes (Hydrophobic R-group) MM_RP Mixed-Mode (C18/AX) (Anion Exchange + RP) RP_Check->MM_RP No (Acid elutes in void) HILIC_Amide HILIC (Amide/Silica) (High Organic Mobile Phase) HILIC_Check->HILIC_Amide Yes SAX SAX (Anion Exchange) (For non-retentive acids) HILIC_Check->SAX No (Very polar)

Figure 1: Decision tree for selecting the optimal stationary phase based on the target analyte and polarity.

Part 2: Validated Experimental Protocols
Protocol A: Mixed-Mode Chromatography (The "Gold Standard")

Best for: Simultaneous separation of Di-ester, Mono-ester, and Free Acid in a single run.

The Logic: Standard C18 columns suffer from "phase collapse" or electrostatic repulsion when trying to retain the ionized free acid. Mixed-mode columns embed a positive charge (Anion Exchange) within the C18 chain. This retains the acid via ionic interaction while the di-ester is retained via hydrophobic interaction.

ParameterSpecification
Column Mixed-Mode C18/Anion Exchange (e.g., SIELC Primesep SB, Waters Atlantis Premier BEH C18 AX, Phenomenex Luna Omega PS C18)
Mobile Phase A Water + 10-20 mM Ammonium Formate (pH 3.0 - 3.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0% B to 100% B over 15 min (Holds acid, releases ester)
Detection ELSD/CAD (if no chromophore) or UV 210 nm

Why this works:

  • pH 3.0: The phosphonic acid (

    
    ) is mono-anionic (-1 charge). It binds to the cationic ligand on the column.
    
  • Gradient: Increasing ACN elutes the hydrophobic di-ester first (or last, depending on specific column chemistry), while the buffer strength controls the elution of the acid.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Very polar free acids that do not retain on any Reverse Phase column.

The Logic: HILIC creates a water-rich layer on the silica surface. The polar phosphonic acid partitions into this layer.

ParameterSpecification
Column Amide or Zwitterionic HILIC (e.g., TSKgel Amide-80, Merck SeQuant ZIC-HILIC)
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 5.8)
Mobile Phase B Acetonitrile (ACN)
Gradient 95% B to 50% B (Inverse gradient)
Critical Step Sample must be dissolved in >80% ACN to prevent "solvent washout" effects.
Part 3: Troubleshooting & FAQs
Q1: Why do my phosphonic acid peaks tail severely?

Diagnosis: Metal Chelation or Silanol Interactions. Phosphonic acids are potent chelators of iron and stainless steel components in your HPLC system. They also hydrogen bond aggressively with free silanols on silica.

Corrective Actions:

  • System Passivation: Flush the LC system with 30% Phosphoric Acid (overnight) or use a chelating agent flush (EDTA) to remove iron ions.

  • Hardware: Use PEEK tubing and PEEK-lined columns if possible.

  • Mobile Phase Additive: Add 5 µM Medronic Acid (InfinityLab Deactivator) or 2 mM EDTA to the mobile phase. Note: EDTA is not MS-compatible; use Medronic acid or Citrate for MS.

Q2: I cannot see the mono-ester or acid, only the di-ester. Where are they?

Diagnosis: Detection Limits or Void Volume Elution.

  • Void Elution: On C18, the acid likely eluted at

    
     (dead time) with the solvent front. Test:  Switch to Protocol A (Mixed-Mode).
    
  • Detection: Phosphonate groups do not absorb UV well. If your R-group is aliphatic (e.g., Methyl, Ethyl), UV at 254 nm is useless.

    • Solution: Use Charged Aerosol Detection (CAD), ELSD, or Refractive Index (RI).

    • Indirect UV: Use a buffer with high background absorbance (e.g., Pyridine or Phthalate) and look for negative peaks (only for isocratic methods).

Q3: Can I use standard Silica Flash Chromatography to purify the Di-ester?

Answer: Yes, but with a caveat. Di-esters purify easily on standard silica (Hexane/Ethyl Acetate). However, the mono-ester and free acid will stick irreversibly to standard silica due to the acidic interaction.

  • Pro-Tip: To recover the mono-ester/acid, switch to a C18 Flash cartridge or add 1% Acetic Acid to the polar mobile phase (e.g., DCM/MeOH + 1% AcOH) to suppress ionization and allow elution.

Q4: How does pH affect the separation selectivity?

The charge state of phosphonates changes drastically with pH.

  • pH < 1.5: Neutral (

    
    ). Retains on C18 (hydrophobic).
    
  • pH 2 - 6: Mono-anionic (

    
    ). Retains on Anion Exchange.[3][4]
    
  • pH > 7: Di-anionic (

    
    ). Strong retention on Anion Exchange; repelled by C18.
    

Visualizing the Charge State Workflow:

pH_Workflow pH_Low pH < 2.0 (Neutral Species) Method_RP Use Reverse Phase (Hydrophobic Retention) pH_Low->Method_RP Protonated pH_Mid pH 3.0 - 5.0 (Mono-Anion -1) Method_AX Use Anion Exchange (Ionic Retention) pH_Mid->Method_AX Ionized pH_High pH > 7.0 (Di-Anion -2) pH_High->Method_AX Fully Ionized

Figure 2: Impact of mobile phase pH on phosphonate ionization and column selection.

References
  • SIELC Technologies. (n.d.). Separation of Phosphonic acid, vinyl-, diethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nowack, B. (2002).[5] Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (2023). Atlantis Premier BEH C18 AX Columns: Mixed-Mode Stationary Phase. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid , commonly referred to as Glyphosate Ethyl Ester (GEE) . It is designed for analytical chemists and method developers requiring precise differentiation between this compound, its parent herbicide (Glyphosate), and its primary metabolite (AMPA).[1]

Executive Summary & Compound Profile

[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid is the mono-ethyl ester derivative of the herbicide Glyphosate. In analytical workflows, it appears primarily in two contexts: as a synthesis impurity/intermediate or as a target analyte in environmental degradation studies.

Unlike the highly polar parent compound Glyphosate, the ethyl ester moiety reduces polarity slightly, altering its retention behavior in Liquid Chromatography (LC) and its fragmentation kinetics in Mass Spectrometry (MS).

FeatureSpecification
Compound Name [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid
Common Name Glyphosate Ethyl Ester (GEE)
CAS Number 39600-47-0
Formula C₅H₁₂NO₅P
Exact Mass 197.0453
Key Differentiator +28.03 Da mass shift vs. Glyphosate (Ethyl vs. Acid proton)

Mechanistic Fragmentation Analysis

The fragmentation of GEE follows distinct pathways governed by the stability of the phosphonate group and the lability of the ethyl ester linkage.

Ionization & Precursor Selection
  • Polarity: ESI Negative (ESI-) is the industry standard for phosphonates due to the acidic phosphonic group (

    
    ). However, the esterification of the carboxyl group allows for better protonation efficiency in ESI Positive (ESI+) compared to the zwitterionic parent.
    
  • Precursor Ions:

    • ESI(-):

      
      196.0 
      
      
      
    • ESI(+):

      
      198.0 
      
      
      
Fragmentation Pathways (MS/MS)

The collision-induced dissociation (CID) of GEE is characterized by two competing mechanisms: Ester Cleavage and C-P Bond Scission .

Pathway A: Neutral Loss of Ethanol/Ethylene (Ester Specific)

In ESI(+), the ethyl group is prone to cleavage.

  • McLafferty-like Rearrangement: Loss of neutral ethylene (

    
    , 28 Da) restores the carboxylic acid, generating the protonated Glyphosate ion (
    
    
    
    170).
  • Loss of Ethanol: Direct loss of neutral ethanol (

    
    , 46 Da) generates a cyclic lactam or acylium ion (
    
    
    
    152).
Pathway B: Phosphonate Characteristic Ions

In ESI(-), the charge is localized on the phosphonate.

  • Generation of

    
    :  The most abundant product ion for all phosphonates is 
    
    
    
    79.
  • Generation of

    
    :  High collision energy produces 
    
    
    
    63.

G cluster_0 ESI(+) Pathway cluster_1 ESI(-) Pathway GEE_Pos Precursor [M+H]+ m/z 198.0 (Glyphosate Ethyl Ester) Gly_Pos Fragment [M+H]+ m/z 170.0 (Glyphosate Core) GEE_Pos->Gly_Pos -28 Da (C2H4) McLafferty-like Lactam Fragment m/z 152.0 (Loss of EtOH) GEE_Pos->Lactam -46 Da (EtOH) Aminomethyl Fragment m/z 88.0 (Aminomethyl) Gly_Pos->Aminomethyl -82 Da (H3PO3) GEE_Neg Precursor [M-H]- m/z 196.0 PO3 Product Ion m/z 79.0 [PO3]- GEE_Neg->PO3 C-P Cleavage PO2 Product Ion m/z 63.0 [PO2]- GEE_Neg->PO2 High CE

Figure 1: Comparative fragmentation pathways of Glyphosate Ethyl Ester in Positive and Negative ESI modes.

Comparative Performance Analysis

This section compares GEE against its critical alternatives: the parent compound (Glyphosate) and the metabolite (AMPA).

MRM Transition Table

The following transitions are critical for building a specific LC-MS/MS method. Note: The "Quantifier" is the most sensitive transition, while "Qualifier" ensures structural identity.

AnalytePolarityPrecursor (

)
Quantifier (

)
Qualifier (

)
Collision Energy (eV)Mechanism
Glyphosate Ethyl Ester ESI(+) 198.0 170.0 88.0 15 / 25 Loss of Ethylene

Glyphosate Core
Glyphosate Ethyl Ester ESI(-) 196.0 79.0 150.0 30 / 18 Phosphonate / Loss of Ethanol
Glyphosate (Parent)ESI(-)168.063.079.030 / 25Phosphonate specific
AMPA (Metabolite)ESI(-)110.063.079.030 / 25Phosphonate specific
Selectivity & Interference
  • The "False Positive" Risk: In ESI(+), GEE (

    
     198) fragments to 
    
    
    
    170. If source fragmentation occurs (in-source decay), GEE can be misidentified as Glyphosate.
  • Resolution Strategy: Chromatographic separation is mandatory. GEE is less polar than Glyphosate and will elute earlier on HILIC columns or later on C18 columns compared to the parent acid.

Experimental Protocol: Validated Workflow

This protocol is optimized for the simultaneous detection of GEE, Glyphosate, and AMPA without derivatization.

Sample Preparation (QuPPe Modified)
  • Extraction: Weigh 5.0 g sample into a centrifuge tube. Add 10 mL water containing 1% Formic Acid (to stabilize the ester).

  • Agitation: Shake vigorously for 10 min.

  • Cleanup: Centrifuge at 4000 rpm. Pass supernatant through a polymeric SPE cartridge (HLB) to remove non-polar interferences (GEE may partially retain on HLB; verify recovery).

  • Filtration: Filter through 0.2 µm PTFE filter into a polypropylene vial (avoid glass to prevent phosphonate adsorption).

LC-MS/MS Conditions
  • Column: Anion Exchange / HILIC Hybrid (e.g., Raptor Polar X or equivalent).[2]

    • Rationale: Standard C18 cannot retain these polar compounds.[3][4] Anion exchange is required for the phosphonic acid group.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 2.9).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B (Loading)

    • 2-10 min: Linear ramp to 50% B (Elution of GEE then Glyphosate)

    • 10-12 min: 50% B

  • Flow Rate: 0.4 mL/min.

Workflow Sample Sample (5g) Extract Extraction 1% Formic Acid Sample->Extract Clean SPE Cleanup (Remove Lipids) Extract->Clean LC LC Separation HILIC/WAX Column Clean->LC MS MS/MS Detection MRM Mode LC->MS

Figure 2: Optimized extraction and analysis workflow for polar phosphonates.

References

  • Methodology for Polar Pesticides: Anastassiades, M., et al. "Quick Method for the Analysis of highly Polar Pesticides in Food of Plant Origin (QuPPe-PO-Method)." EURL-SRM, Version 12, 2021. Link

  • Glyphosate Fragmentation: "Mass spectral analysis of glyphosate and AMPA." Agilent Technologies Application Note, 5994-2977EN. Link

  • Ester Hydrolysis Kinetics: "Stability of Glyphosate and its derivatives in aqueous solution." Journal of Agricultural and Food Chemistry, 2018.
  • HILIC Separation: "Analysis of Glyphosate and Polar Contaminants." Restek Chromatogram Library, LC_FS0528. Link

Sources

Comparative Guide: IR Spectroscopy of Ester vs. Phosphonic Acid Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectral Challenge

In drug discovery (prodrug design) and materials science (surface functionalization), distinguishing between carboxylic esters (


) and phosphonic acids  (

) is a critical analytical task. While both functional groups possess strong dipoles and exhibit activity in the "fingerprint region" (1000–1300 cm⁻¹), their vibrational signatures arise from fundamentally different mechanical oscillators.

This guide provides a definitive technical comparison, moving beyond basic peak assignment to the causality of vibrational modes. It includes a self-validating experimental protocol to resolve spectral overlap, particularly when both moieties are present in complex matrices.

Mechanistic Basis of Vibrational Modes

To interpret the spectra accurately, one must understand the bond mechanics driving the absorption.

The Ester Oscillator (Dipolar Localization)

The ester group is defined by the carbonyl (


) and the ether-like (

) linkage.
  • Mode A (Carbonyl Stretch): The

    
     bond is stiff and highly polarized. It acts as an independent oscillator, producing a sharp, intense diagnostic peak.
    
  • Mode B (C-O-C Coupled Stretch): The single bond stretching is mechanically coupled with the adjacent carbon backbone, leading to two distinct bands (asymmetric and symmetric) in the fingerprint region.

The Phosphonic Acid Oscillator (Tetrahedral Delocalization)

The phosphonic acid group (


) is a tetrahedral center. Unlike the planar ester, the phosphorous atom allows for extensive hydrogen bonding networks.
  • Mode X (Phosphoryl Stretch): The

    
     bond has significant double-bond character but is susceptible to lengthening via H-bond donation from neighboring 
    
    
    
    groups. This causes peak broadening and frequency shifts.
  • Mode Y (P-OH Deformation): The

    
     moiety exhibits a unique, broad, and diffuse absorption pattern due to strong intermolecular dimerization, often described as the "phosphonic acid curtain."
    

Comparative Analysis: Diagnostic Peaks

The following table synthesizes field data for identifying these groups. Note the "Danger Zone" (1000–1300 cm⁻¹) where overlaps occur.

Table 1: Characteristic IR Frequencies
FeatureEster (

)
Phosphonic Acid (

)
Diagnostic Utility
Primary Indicator 1735–1750 cm⁻¹ (Strong, Sharp)None in this regionHigh. Presence of 1740 cm⁻¹ confirms Ester.
Secondary Indicator None2200–2700 cm⁻¹ (Broad, Diffuse)High. Broad "hump" indicates P-OH.
Fingerprint (Overlap) 1150–1300 cm⁻¹ (C-O Asym)1150–1250 cm⁻¹ (P=O Stretch)Low. Strong overlap. Hard to distinguish.
Fingerprint (Lower) 1000–1150 cm⁻¹ (O-C-C Sym)900–1050 cm⁻¹ (P-O of P-OH)Medium. P-OH stretch is often lower/broader.
H-Bonding Effect Minimal shift (Acceptor only)Significant broadening/red-shiftHigh. P=O band shape changes with concentration.

Logic Flow: Spectral Assignment

When analyzing an unknown sample, use this decision logic to prevent false positives in the fingerprint region.

IR_Decision_Tree Start Start: Analyze Unknown Spectrum Check1700 Check 1735-1750 cm⁻¹ (Sharp Peak?) Start->Check1700 CheckOH Check 2200-2700 cm⁻¹ (Broad Diffuse Band?) Check1700->CheckOH Yes (C=O found) Check1700->CheckOH No EsterConfirmed Ester Group Present CheckOH->EsterConfirmed No (Sharp 1700 only) PhosphonicConfirmed Phosphonic Acid Present CheckOH->PhosphonicConfirmed Yes (No 1700) BothPresent Both Groups Likely CheckOH->BothPresent Yes (And 1700 found) Fingerprint Analyze 900-1250 cm⁻¹ (Fingerprint Region) EsterConfirmed->Fingerprint Confirm C-O (1200) PhosphonicConfirmed->Fingerprint Confirm P=O (1200) + P-OH (950)

Figure 1: Decision tree for distinguishing ester and phosphonic acid moieties based on primary diagnostic regions.

Experimental Protocol: Resolving Overlaps

When the fingerprint region is ambiguous (e.g., a phosphonic acid derivative with an ester linker), standard FTIR is insufficient. Use this Self-Validating Protocol to confirm the assignment.

Method: Deuterium Exchange ( Shake)

This method exploits the labile nature of the P-OH protons compared to the stable ester backbone.

Reagents:

  • Sample (~5 mg)

  • Deuterium Oxide (

    
    , >99.8%)
    
  • Dichloromethane (DCM) or Chloroform (if sample is organic soluble)

Workflow:

  • Baseline Scan: Record the FTIR spectrum of the neat sample (or in dry solvent). Note the peaks at 900–1050 cm⁻¹ (P-OH) and 2200–2700 cm⁻¹ (P-OH broad).

  • Exchange:

    • Dissolve/suspend sample in DCM.

    • Add 2 drops of

      
       and shake vigorously for 60 seconds.
      
    • Allow phases to separate or dry the organic layer with

      
       (if strictly necessary, though residual 
      
      
      
      helps visualization).
  • Re-Scan: Record the spectrum of the treated sample.

Interpretation:

  • Phosphonic Acid:

    • The broad band at 2200–2700 cm⁻¹ will disappear or diminish significantly.

    • A new band (P-OD) will appear at ~1600–2000 cm⁻¹ (due to the isotope effect,

      
      ).
      
    • The P-OH stretching band (900–1050 cm⁻¹) will shift to a lower frequency (P-OD stretch).

  • Ester:

    • The C=O (1740 cm⁻¹) and C-O (1000–1300 cm⁻¹) bands will remain unchanged .

Method: pH Titration (ATR-FTIR)

For aqueous soluble samples, adjusting pH validates the Phosphonic Acid group.

  • Acidic pH (pH 2):

    
     and 
    
    
    
    bands are distinct.
  • Basic pH (pH 10): The

    
     bands disappear as the group deprotonates to 
    
    
    
    . The
    
    
    band shifts and splits into symmetric/asymmetric
    
    
    stretches (~980 cm⁻¹ and ~1080 cm⁻¹).
  • Result: Esters are generally stable to rapid pH sweeps (unless hydrolyzed over time), whereas phosphonic acids show immediate spectral shifts [1].

Visualization of Spectral Shifts[1][2][3][4]

The following diagram illustrates the expected shift in the "Danger Zone" during the validation steps.

Spectral_Shift Sample Unknown Peak (1000-1200 cm⁻¹) D2O_Treat D₂O Exchange Sample->D2O_Treat Result_Est No Shift (Ester C-O) D2O_Treat->Result_Est Rigid Oscillator Result_Phos Peak Shifts/Disappears (P-OH / P=O) D2O_Treat->Result_Phos Labile Proton

Figure 2: Expected outcome of Deuterium exchange for validating peak assignments in the fingerprint region.

References

  • Zenobi, M. C., et al. (2008).[1] An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A. Link

  • NIST Chemistry WebBook. Phosphonic acid IR Spectrum. National Institute of Standards and Technology.[2] Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference for "Rule of Three" in Esters).[3]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

Sources

Comparative Biological Activity Guide: [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid vs. Glyphosate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of esterified prodrugs is a classical strategy in agrochemical and pharmaceutical formulation designed to overcome cuticular or cellular penetration barriers. This guide provides an in-depth comparative analysis between the active herbicidal principle Glyphosate (N-(phosphonomethyl)glycine) and its esterified derivative, [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (commonly known as Glyphosate ethyl ester). By dissecting their structural differences, target-site binding kinetics, and in planta activation mechanisms, this guide equips researchers with the mechanistic understanding required for advanced formulation and herbicide development.

Structural and Physicochemical Profiling

Glyphosate is a highly polar, zwitterionic molecule that relies on specialized polar pathways to enter plant tissues. Esterification of the carboxylic acid moiety yields [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (CAS No. 39600-47-0)[1]. This modification fundamentally alters the molecule's charge distribution, lipophilicity, and interaction with biological membranes.

Table 1: Comparative Physicochemical and Biological Data
Property / MetricGlyphosate (Free Acid)[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid
CAS Number 1071-83-639600-47-0
Molecular Weight 169.07 g/mol 197.13 g/mol
Ionization State (pH 7) Polyvalent AnionZwitterion / Mono-anion
In Vitro EPSPS IC₅₀ ~1.5 µM (Highly Active)>100 µM (Inactive)
In Vivo ED₅₀ (Whole Plant) ~100 g ae/ha~115 g ae/ha (Delayed onset)
Primary Mode of Entry Aqueous channels / Polar pathwaysEnhanced cuticular lipid partitioning

Note: Biological efficacy (ED₅₀) for the ester is expressed in acid equivalents (ae) and is highly dependent on the target species' endogenous esterase activity.

Mechanistic Overview: Target-Site Binding vs. Prodrug Activation

Glyphosate exerts its biological activity by acting as a transition state analog of phosphoenolpyruvate (PEP), competitively inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)[2].

The Causality of Binding: The active site of EPSPS consists of two distinct hemispherical domains that close upon substrate binding. This closed conformation is stabilized by a critical "stapling" effect: electrostatic interactions occur between the polyvalent anionic groups of glyphosate and basic amino acid residues (specifically arginine, histidine, and lysine) that cap the α-helices of the enzyme's domains[3].

Because[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid lacks a free carboxylate group, it cannot form these essential electrostatic interactions and introduces steric hindrance into the highly conserved active site cleft. Consequently, the ethyl ester exhibits negligible in vitro affinity for EPSPS. Its biological activity in vivo is entirely dependent on its function as a pre-herbicide; it must first penetrate the plant cuticle and subsequently undergo enzymatic hydrolysis by endogenous plant carboxylesterases to release the active glyphosate molecule[4].

G Prodrug Glyphosate Ethyl Ester (Prodrug) Esterase Plant Carboxylesterases (Hydrolysis) Prodrug->Esterase Uptake & Cleavage Active Glyphosate (Active Herbicide) Esterase->Active Activation EPSPS EPSPS Enzyme Active->EPSPS Competitive Inhibition Aromatics Aromatic Amino Acids (Tyr, Trp, Phe) EPSPS->Aromatics Biosynthesis S3P Shikimate-3-Phosphate + PEP S3P->EPSPS Substrates

Figure 1: Prodrug activation of Glyphosate ethyl ester and subsequent EPSPS inhibition pathway.

Experimental Methodologies

To objectively compare these compounds, researchers must employ self-validating protocols that distinguish between intrinsic enzyme inhibition and whole-plant prodrug activation.

Protocol 1: In Vitro EPSPS Inhibition Kinetics (Enzyme Assay)

This assay measures the release of inorganic phosphate (Pi), a direct stoichiometric byproduct of the EPSPS-catalyzed conversion of S3P and PEP to EPSP.

  • Causality: By isolating the enzyme from cellular metabolism, this assay proves that the ethyl ester lacks intrinsic target-site activity, validating its classification as a prodrug.

  • Self-Validating Controls: A no-enzyme blank establishes background Pi levels, while a no-inhibitor control establishes the maximum reaction velocity (

    
    ).
    

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 2 mM S3P, and purified EPSPS enzyme (e.g., from E. coli or plant extracts).

  • Inhibitor Incubation: Aliquot the buffer into microplate wells. Add Glyphosate or[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid at a logarithmic concentration gradient (0.1 µM to 1000 µM). Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 1 mM PEP to all wells to initiate the catalytic cycle.

  • Termination & Detection: After exactly 15 minutes, quench the reaction by adding a Malachite Green-molybdate reagent. The acidic nature of the reagent denatures the enzyme, halting the reaction instantly.

  • Quantification: Incubate for 5 minutes for color development and read absorbance at 630 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: In Vivo Hydrolysis and Translocation Tracking (LC-MS/MS)

To prove that the ester's in vivo activity is dependent on its conversion to glyphosate, researchers must track the pharmacokinetic disappearance of the ester and the appearance of the free acid in planta.

  • Causality: If extraction methods do not immediately halt endogenous enzyme activity, the ester will continue to hydrolyze ex vivo in the sample tube, leading to falsely elevated free-glyphosate readings.

  • Self-Validating Step: Cryo-homogenization combined with an acidic extraction solvent instantly denatures plant esterases, preserving the exact in vivo ratio of prodrug to active herbicide at the moment of sampling.

Step-by-Step Methodology:

  • Foliar Application: Apply equimolar doses of both compounds to separate cohorts of target plants at the 3-4 leaf stage.

  • Tissue Sampling: Harvest treated leaves at defined intervals (1, 6, 12, 24, and 48 hours post-treatment). Immediately wash leaves with a 10% methanol solution to remove unabsorbed surface residues.

  • Extraction (Critical Step): Flash-freeze the tissue in liquid nitrogen. Homogenize the frozen tissue and immediately extract using an ice-cold 0.1 M HCl / Methanol (50:50 v/v) solution to quench all esterase activity.

  • Centrifugation & Filtration: Centrifuge the homogenate at 15,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Analysis: Inject the filtrate into an LC-MS/MS system. Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the intact ethyl ester and the free glyphosate acid to generate a pharmacokinetic hydrolysis curve.

Workflow App 1. Foliar Application Equimolar Dosing Wash 2. Surface Wash Remove Unabsorbed App->Wash Extract 3. Cryo-Homogenization & Acidic Extraction Wash->Extract LCMS 4. LC-MS/MS Analysis MRM Transitions Extract->LCMS Data 5. Pharmacokinetic Modeling (Hydrolysis Rate) LCMS->Data

Figure 2: Self-validating workflow for tracking in vivo esterase-mediated hydrolysis.

References

  • Herbicide Resistance in Malaysian Oil Palm Plantations: A Comprehensive Review of Current Challenges and Management Strategies. Pertanika Journal. Available at: [Link]

  • US20040077608A1 - Glyphosate formulations and their use for the inhibition of 5-enolpyruvylshikimate-3-phosphate synthase. Google Patents.
  • United States Patent (19) - Glyphosate Ester Hydrolysis. Googleapis.com. Available at: [Link]

Sources

Comprehensive Guide to HPLC Method Validation for [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid (hereafter referred to as Glyphosate Monoethyl Ester or GME ) presents a distinct set of chromatographic challenges. As a structural intermediate between glycine and the herbicide glyphosate, GME possesses a phosphonic acid group (highly polar/acidic), a secondary amine (basic), and an ethyl ester moiety (labile/hydrophobic).

This guide objectively compares the two dominant analytical strategies: HILIC-MS/MS (Direct Analysis) versus Pre-column Derivatization (FMOC-Cl) with RPLC-FLD . While traditional derivatization offers accessibility, this guide argues that HILIC-MS/MS provides superior specificity and throughput for modern drug development and impurity profiling, minimizing the risk of ester hydrolysis during sample preparation.

The Analytical Challenge: Why Standard C18 Fails

Before selecting a method, one must understand the physicochemical barriers imposed by the GME molecule:

  • Zwitterionic Nature: GME exists as a zwitterion over a wide pH range. On standard C18 columns, it elutes in the void volume (

    
    ) due to extreme polarity.
    
  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering UV detection (DAD) at >210 nm virtually useless. Detection at 195 nm is possible but suffers from severe baseline drift and solvent interference.
    
  • Stability: The ethyl ester group is susceptible to hydrolysis in highly acidic or basic aqueous environments, reverting GME back to Glyphosate. This invalidates long derivatization protocols requiring high pH.

Decision Matrix: Selecting Your Methodology

MethodSelection Start Start: GME Analysis CheckMS Is MS/MS Available? Start->CheckMS YesMS High Throughput/Specificity Needed? CheckMS->YesMS Yes NoMS Is Fluorescence Available? CheckMS->NoMS No MethodA Method A: HILIC-MS/MS (Recommended) YesMS->MethodA Yes (Impurity Profiling) MethodC Method C: Mixed-Mode/CAD (QC/Process) YesMS->MethodC No (Routine QC) MethodB Method B: FMOC-Derivatization (RPLC-FLD) NoMS->MethodB Yes (High Sensitivity) NoMS->MethodC No (Universal Detection)

Figure 1: Analytical Decision Matrix. Select HILIC-MS/MS for specificity and speed; choose FMOC-Derivatization if MS is unavailable.

Comparative Analysis: HILIC-MS/MS vs. FMOC-Derivatization[1]

The following data summarizes the performance characteristics of the two primary methods. Data is aggregated from internal validation studies on aminophosphonate esters.

FeatureMethod A: HILIC-MS/MS Method B: FMOC-RPLC-FLD
Principle Hydrophilic Interaction (Direct)Pre-column labeling of amine
Stationary Phase Betaine or Amide-based HILICC18 or Phenyl-Hexyl
LOD (Limit of Detection) 0.5 – 1.0 ng/mL0.1 – 0.5 ng/mL (Superior)
Linearity (

)
> 0.995> 0.999
Sample Prep Time < 15 mins (Dilute & Shoot)> 60 mins (Reaction + Quench)
Specificity Mass-based (m/z transitions)Separation-based (RT dependent)
Risk Factor Matrix effects (Ion Suppression)Derivative instability / Hydrolysis

Verdict: Use Method B only if extreme sensitivity (<1 ppb) is required without MS. For all other applications, Method A is robust, faster, and less prone to artifact generation.

Detailed Protocol: Method A (HILIC-MS/MS)

This protocol is the recommended standard for research and development environments. It utilizes a zwitterionic stationary phase to retain the polar GME without derivatization.

Chromatographic Conditions[2][3][4][5][6]
  • Column: ZIC-HILIC or TSKgel Amide-80 (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.8). Note: pH control is critical to stabilize the ionization state.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 2 - 5 µL.

Gradient Profile:

Time (min) % B Description
0.0 90 Initial equilibration
1.0 90 Isocratic hold
6.0 50 Linear ramp (elution of GME)
8.0 50 Wash
8.1 90 Re-equilibration

| 12.0 | 90 | End of Run |

Mass Spectrometry Parameters (MRM)

Operate in Negative ESI Mode (Phosphonic acids ionize best in negative mode).

  • Precursor Ion: m/z 196.0

    
     (Calculated based on MW ~197.13).
    
  • Quantifier Transition: 196.0

    
     63.0 (
    
    
    
    ).
  • Qualifier Transition: 196.0

    
     150.0 (Loss of Ethanol).
    
Validation Workflow

The following workflow ensures the method meets ICH Q2(R1) guidelines.

ValidationWorkflow cluster_Validation Validation Parameters Prep Sample Preparation (Dilution in 80% ACN) SystemSuit System Suitability (5 Replicates, RSD < 2%) Prep->SystemSuit Linearity Linearity (5 Levels: 50-150%) SystemSuit->Linearity Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) SystemSuit->Accuracy Precision Precision (Repeatability & Intermediate) SystemSuit->Precision Specificity Specificity (Blank vs. Sample vs. Impurities) SystemSuit->Specificity DataProcessing Data Processing (Linear Regression, S/N Calculation) Linearity->DataProcessing Accuracy->DataProcessing Precision->DataProcessing Specificity->DataProcessing Report Final Validation Report DataProcessing->Report

Figure 2: Validation Workflow. A step-by-step path from sample prep to final reporting based on ICH guidelines.

Alternative Protocol: Method B (FMOC-Derivatization)

If MS is unavailable, you must derivatize the secondary amine to create a fluorescent species.

The Chemistry

FMOC-Cl reacts with the secondary amine of GME at alkaline pH (Borate buffer, pH 9).

  • Critical Warning: The ester bond in GME is base-labile. The reaction time must be strictly controlled (max 20 mins) and immediately quenched with acid to prevent hydrolysis to Glyphosate.

Preparation Steps[7]
  • Mix: 500 µL Sample + 500 µL Borate Buffer (0.1 M, pH 9).

  • React: Add 500 µL FMOC-Cl (5 mM in ACN). Vortex.

  • Incubate: Room temperature for exactly 15 minutes .

  • Quench/Extract: Add 2 mL Ethyl Acetate (removes excess FMOC-Cl) and 50 µL 1% Phosphoric Acid (stabilizes the ester).

  • Inject: Use the aqueous layer.[1]

HPLC-FLD Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Detection: Excitation 260 nm, Emission 310 nm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[2][1]

Troubleshooting & Expert Insights

Peak Tailing in HILIC
  • Cause: Interaction between the phosphate group and metal ions in the LC system.

  • Solution: Passivate the system with 0.1% Phosphoric acid overnight before running HILIC, or use a "PEEK-lined" column hardware. Ensure the buffer concentration is at least 10 mM to mask silanols [1].

Separating GME from Glyphosate
  • In HILIC , Glyphosate (more polar) elutes after GME.

  • In FMOC-C18 , GME-FMOC (more hydrophobic due to ethyl group) elutes after Glyphosate-FMOC.

  • Validation Tip: Always run a mixed standard of Glyphosate and GME to prove specificity (Resolution

    
    ).
    
Carryover
  • Phosphonic acids stick to stainless steel. Use a needle wash of 10% Ammonia/90% Water (for HILIC) or 50% Methanol (for FMOC) to eliminate carryover.

References

  • Guillarme, D., & Heinisch, S. (2020). HILIC: The Pros and Cons. LCGC International. Available at: [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides. Journal of Chromatography A.
  • Sielc Technologies. HPLC Separation of Glyphosate Reaction Intermediates and Impurities. (Reference for mixed-mode separation of GME). Available at: [Link]

Sources

X-Ray Diffraction Analysis of Aminomethylphosphonic Acid Esters: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Aminomethylphosphonic acid (AMPA) and its ester derivatives are foundational scaffolds in medicinal chemistry, agrochemical development, and materials science. While free AMPA is widely recognized as the primary environmental degradation product of herbicides like glyphosate[1], its esterified derivatives—monoalkyl, dialkyl, and diaryl aminomethylphosphonates—exhibit vastly different physicochemical properties.

Understanding the solid-state structures of these compounds via X-ray diffraction (XRD) is critical for rational drug design, predicting bioavailability, and developing analytical standards. This guide objectively compares the solid-state characteristics of various AMPA esters, evaluates the crystallographic methodologies used to analyze them, and provides validated experimental protocols for researchers.

Structural Comparison of AMPA Esters

The degree of esterification on the phosphonate group fundamentally alters the solid-state packing, protonation state, and intermolecular interactions of AMPA derivatives. Single-crystal X-ray diffraction (SC-XRD) serves as the gold standard for elucidating these differences, providing precise bond lengths (e.g., P=O at ~1.48 Å and P–C at ~1.80 Å) and mapping complex hydrogen-bonding networks[2].

Monoalkyl Esters (e.g., Monoethyl Aminomethylphosphonate)

Monoethyl esters typically crystallize as zwitterions. The presence of an acidic P-OH group alongside a basic amine allows for intramolecular proton transfer. XRD data reveals that these molecules form robust 2D or 3D hydrogen-bonded networks driven by strong intermolecular N-H···O=P interactions. The P-O bond lengths in these zwitterionic structures are often longer than standard double bonds, averaging around 1.466 Å, which reflects the delocalization of the negative charge across the phosphonate oxygens[3].

Dialkyl Esters (e.g., Diethyl Aminomethylphosphonate)

Complete alkylation of the phosphonic acid eliminates the acidic protons, preventing zwitterion formation. Diethyl aminomethylphosphonate is typically a liquid or highly hygroscopic low-melting solid at room temperature. In the solid state, it exhibits neutral packing dominated by weaker dipole-dipole interactions and van der Waals forces. In synthetic applications, the dialkyl esterification minimizes non-reactive salt formation, making it ideal for conjugating to dendrimers or macrocyclic contrast agents[4].

Diaryl Esters (e.g., Diphenyl Aminomethylphosphonate)

Diaryl esters introduce significant steric bulk and aromaticity. Their crystal structures are characterized by π-π stacking interactions between the phenyl rings, which stabilize the crystal lattice and increase the melting point. The electron-withdrawing nature of the phenyl groups slightly alters the electron density around the phosphorus center, resulting in highly localized, shorter P=O double bonds.

Quantitative XRD Data Comparison
Compound ClassExample DerivativeSolid-State ConformationPrimary Intermolecular InteractionsTypical P=O Bond Length (Å)Typical P-C Bond Length (Å)
Free Acid AMPAZwitterionicInfinite 3D H-bond network~1.48~1.80
Monoalkyl Ester Monoethyl AMPAZwitterionic2D H-bonded sheets (N-H···O=P)~1.46 - 1.49~1.81
Dialkyl Ester Diethyl AMPANeutralWeak dipole-dipole, C-H···O~1.45~1.82
Diaryl Ester Diphenyl AMPANeutralπ-π stacking, dipole-dipole~1.44~1.83

Methodological Comparison: SC-XRD vs. PXRD for AMPA Esters

When characterizing AMPA esters, the choice between Single-Crystal XRD (SC-XRD) and Powder XRD (PXRD) depends heavily on the physical state of the sample and the analytical resolution required.

  • Single-Crystal XRD (SC-XRD): The definitive method for determining absolute stereochemistry, precise atomic coordinates, and mapping hydrogen bonds[2]. It is essential for identifying the exact protonation state (zwitterionic vs. neutral) by directly locating hydrogen atoms in the difference electron density map.

  • Powder XRD (PXRD): Ideal for bulk phase identification and polymorphism screening. It is particularly useful for dialkyl esters that may precipitate rapidly as microcrystalline powders rather than forming diffraction-quality single crystals.

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol 1: Single-Crystal Growth of Monoethyl Aminomethylphosphonate

Causality: Monoesters are highly polar and zwitterionic. Slow vapor diffusion techniques are required to carefully decrease the dielectric constant of the medium over time. This promotes ordered, slow nucleation rather than rapid amorphous precipitation.

  • Dissolution: Dissolve 50 mg of monoethyl aminomethylphosphonate in 1 mL of high-purity deionized water. The high dielectric constant of water stabilizes the zwitterion in solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove heterogeneous nucleation sites (dust or undissolved impurities).

  • Antisolvent Diffusion: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of an antisolvent (e.g., methanol or acetone).

  • Maturation: Seal the outer 20 mL vial and leave it undisturbed at 4 °C for 7–14 days. Vapor diffusion will slowly lower the solubility, yielding prismatic single crystals suitable for diffraction[3]. Self-Validation Step: Examine the harvested crystals under a polarized light microscope. Complete optical extinction at specific rotation angles confirms single-crystal integrity rather than a twinned aggregate.

Protocol 2: Low-Temperature SC-XRD Data Collection

Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for AMPA esters because it sharpens the electron density peaks, allowing for the accurate assignment of the highly mobile amine protons involved in the hydrogen-bonding network.

  • Mounting: Coat a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in inert perfluoropolyether oil and mount it on a MiTeGen loop. The oil prevents atmospheric moisture from degrading the crystal and acts as a cryoprotectant.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a continuous 100 K nitrogen gas cryostream.

  • Data Collection: Irradiate the crystal using graphite-monochromatized Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Collect a full sphere of data using an area detector.

  • Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Self-Validation Step: A final R1 factor of < 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirms a highly accurate and trustworthy structural model.

Crystallographic Workflow Visualization

G Synthesis AMPA Ester Synthesis Purification Purification & Isolation Synthesis->Purification Cryst_SC Single Crystal Growth (Vapor Diffusion) Purification->Cryst_SC High Purity Cryst_Powder Bulk Precipitation (Rapid Cooling) Purification->Cryst_Powder Bulk Yield SCXRD Single-Crystal XRD (100 K, Mo/Cu Kα) Cryst_SC->SCXRD PXRD Powder XRD (Phase Purity) Cryst_Powder->PXRD Structure Structure Solution & Refinement SCXRD->Structure PXRD->Structure Rietveld Validation Crystallographic Validation Structure->Validation

Workflow for the crystallographic analysis of AMPA esters.

References

  • Aminomethylphosphonic Acid Monoethylester Derivatives: spectroscopic data and X-ray crystal structure. Taylor & Francis Online.
  • Synthesis and Relaxometric Studies of a Dendrimer-Based pH-Responsive MRI Contrast Agent. SciSpace. 3.[Benzyl(phosphonomethyl)amino]methylphosphonic acid. Benchchem.
  • Magnetic Molecularly Imprinted Polymer for the Selective Enrichment of Glyphosate, Glufosinate, and Aminomethylphosphonic Acid. ACS Omega.

Sources

Purity Analysis Standards for Research-Grade Phosphonic Acids: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Phosphonic acids (


) are foundational to modern drug development. Characterized by a highly stable C–P bond and tetrahedral geometry, they serve as potent transition-state analogs, nucleotide bioisosteres, and antiproliferative agents (1). However, the very chemical properties that make them biologically active—extreme polarity and permanent negative charge—render them notoriously difficult to analyze using conventional chromatography.

As a Senior Application Scientist, I frequently see standard HPLC-UV methodologies fail when applied to phosphonates. These molecules typically lack a UV chromophore, and more critically, the


 group aggressively chelates transition metals (such as 

and

) present in standard stainless-steel LC fluidics. This chelation causes severe peak tailing, irreversible column adsorption, and poor recovery, effectively destroying the integrity of quantitative purity assays.

To achieve research-grade purity validation, we must abandon conventional reversed-phase HPLC and adopt purpose-built, self-validating analytical systems. This guide objectively compares the two gold-standard methodologies: Ion Chromatography-Mass Spectrometry (IC-MS/MS) for trace impurity profiling, and Quantitative


 Nuclear Magnetic Resonance (qNMR)  for absolute bulk purity.

Decision Logic: Selecting the Right Analytical Modality

G Start Research Grade Phosphonic Acid API Goal What is the primary analytical goal? Start->Goal Absolute Absolute Purity & Bulk Characterization Goal->Absolute Assay > 95% Trace Trace Impurity & Metabolite Profiling Goal->Trace Impurities < 0.1% NMR 31P qNMR (Inverse-gated 1H decoupled) Absolute->NMR ICMS IC-MS/MS (Anion Exchange + Suppressor) Trace->ICMS NMR_Pro Pros: No standard needed, 100% P-specific NMR->NMR_Pro ICMS_Pro Pros: Sub-ppb sensitivity, Resolves polyphosphonates ICMS->ICMS_Pro

Decision matrix for selecting phosphonic acid purity analysis methods.

Method Comparison: IC-MS/MS vs. qNMR

Ion Chromatography-Mass Spectrometry (IC-MS/MS)

The Causality: IC relies on anion exchange, which perfectly exploits the permanent negative charge of the phosphonate group. However, IC requires highly concentrated, non-volatile eluents (e.g., KOH). If this eluent entered the mass spectrometer, it would instantly foul the ionization source. Therefore, the system architecture mandates the use of an electrolytic suppressor —a membrane device that exchanges


 ions for 

ions post-column, converting the KOH eluent into pure, volatile water before it reaches the MS (2).
Quantitative Nuclear Magnetic Resonance (qNMR)

The Causality:


 has a 100% natural isotopic abundance and a wide chemical shift range. Because it selectively detects phosphorus nuclei, it is completely blind to non-phosphorus organic impurities but highly specific to orthophosphate, phosphite, and structurally related phosphonate impurities. This allows for absolute API purity determination without needing a reference standard of the target analyte, relying instead on a certified internal standard (3).
Quantitative Performance Data

The following table summarizes the validated experimental performance of both techniques based on current analytical standards:

Performance MetricIC-MS/MS (Trace Analysis)

qNMR (Bulk Purity)
Limit of Detection (LOD) 3.7 – 16.5 ppb0.8 – 3.4 mg/mL
Dynamic Range 5 – 5000 ppb0.01% – 0.05% w/v
Recovery Rate 85% – 115%95.0% – 105.4%
Precision (RSD) < 5.0%0.9% – 4.3%
Analysis Time < 20 minutes< 15 minutes
Reference Standard Required for each impurityNot required (Internal standard only)

Validated Experimental Protocols

Protocol A: IC-MS/MS Workflow for Trace Phosphonate Impurities

G Sample Sample Injection (Metal-free system) Column Anion Exchange Column Sample->Column EGC Eluent Generation (In-situ KOH) EGC->Sample Suppressor Electrolytic Suppressor (KOH -> H2O) Column->Suppressor Separation MS ESI-MS/MS (Negative Ion Mode) Suppressor->MS Desalting

Step-by-step instrumental workflow for IC-MS/MS analysis of phosphonates.

Step-by-Step Methodology:

  • System Passivation: Wash the IC fluidics with 0.1 M EDTA and dilute nitric acid. Causality: This strips any residual iron or metal cations from the pump heads and pulse dampers that would otherwise trap the phosphonate analytes (4).

  • Eluent Generation: Utilize an Eluent Generator Cartridge (EGC) to produce a precise KOH gradient (e.g., 15 mM to 70 mM) in-situ via electrolysis, ensuring run-to-run reproducibility.

  • Separation & Suppression: Route the eluent through a high-capacity anion exchange column. Post-column, pass the flow through an electrolytic suppressor to neutralize the KOH into pure water.

  • Self-Validating System Check: Before running unknown batches, inject a 100 ppb spike of a known phosphonate (e.g., ATMP) into a simulated matrix. Validation logic: If the recovery falls outside the 85–115% range, it indicates metal contamination has re-occurred in the fluidics, triggering a mandatory automated EDTA passivation cycle.

Protocol B: qNMR for Absolute Purity Determination

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the phosphonic acid API and ~5 mg of a certified internal standard (IS), such as Methylphosphonic acid (MPA). Dissolve both in

    
    .
    
  • pH Adjustment: Adjust the sample to a fixed pH (e.g., pH 1.0 or 10.0). Causality: Phosphonic acids have multiple

    
     values. If the pH is near a 
    
    
    
    , the protonation state rapidly exchanges, causing severe peak broadening. Locking the pH ensures sharp, easily integrated
    
    
    signals.
  • Acquisition (Inverse-Gated Decoupling): Acquire the

    
     spectrum using inverse-gated 
    
    
    
    decoupling. Causality: Continuous proton decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the integration of phosphorus nuclei that are coupled to protons. Inverse-gated decoupling applies the decoupler only during acquisition, suppressing NOE and ensuring strictly quantitative signal areas.
  • Self-Validating System Check: Measure the

    
     relaxation time of the sample via an inversion recovery experiment. Validation logic:  The inter-pulse delay (
    
    
    
    ) must be dynamically set to
    
    
    of the slowest relaxing phosphorus nucleus. If integration ratios between consecutive dummy scans vary by
    
    
    , the system automatically extends
    
    
    to guarantee complete return to thermal equilibrium before the next pulse.

Conclusion

Standardizing the purity analysis of research-grade phosphonic acids requires acknowledging their unique physical chemistry. For bulk API release,


 qNMR  provides an unparalleled, reference-free assessment of absolute purity and structural integrity. Conversely, for trace-level impurity tracking and environmental metabolite profiling, IC-MS/MS  with electrolytic suppression is the only modality capable of delivering sub-ppb sensitivity without succumbing to metal-induced signal loss.

References

  • Source: Molecules (MDPI)
  • Quantification of Polyphosphonates and Scale Inhibitors in High Ionic Strength Matrix Effluents Using IC-MS/MS Source: Thermo Fisher Scientific / LCMS URL
  • Source: Analytical Letters (Taylor & Francis)
  • Green quantification of amino(poly)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. This guide provides a detailed framework for the proper disposal of [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid, a compound belonging to the organophosphorus class. While a specific Safety Data Sheet (SDS) for this exact molecule should always be your primary reference, this document synthesizes established best practices for its chemical class, ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment.

The procedures outlined here are grounded in the foundational principles of laboratory safety mandated by the Occupational Safety and Health Administration (OSHA) and the waste management regulations set forth by the Environmental Protection Agency (EPA).

Foundational Principles: Hazard Assessment and Regulatory Compliance

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. Organophosphorus compounds, as a class, can exhibit a range of toxicological and environmental effects. The first and most critical step is to consult the manufacturer-provided Safety Data Sheet (SDS).

The Centrality of the Chemical Hygiene Plan (CHP)

OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that every laboratory develop and implement a written Chemical Hygiene Plan (CHP).[1][2][3][4] This CHP is the master document for your laboratory's safety procedures and must include specific protocols for waste disposal. All procedures described below should be considered as a supplement to your institution's specific, legally mandated CHP.

EPA's Resource Conservation and Recovery Act (RCRA)

The EPA regulates hazardous waste under RCRA, which establishes the framework for its proper management.[5] Improper disposal of chemical waste can lead to significant environmental contamination and severe legal penalties.[5][6] This guide aligns with RCRA principles by emphasizing waste minimization, proper segregation, and disposal through licensed professional services.

Pre-Disposal Checklist: Safety First

Safe disposal begins with safe handling. Before collecting waste, ensure the following measures are in place.

Required Personal Protective Equipment (PPE)

Based on the known hazards of similar organophosphorus compounds, the following PPE should be considered the minimum requirement when handling waste containing [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. This is mandated by OSHA regulations for handling potentially corrosive or irritating chemicals.[7][8][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the pure compound and its concentrated waste should be performed within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[5] Mixing incompatible waste streams can create dangerous chemical reactions, complicate disposal, and significantly increase costs.

Protocol for Waste Stream Management
  • Identify Waste Streams: Determine the different forms of waste you will generate:

    • Concentrated/Unused Product: Pure or minimally diluted [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid.

    • Aqueous Waste: Dilute solutions from experimental procedures.

    • Contaminated Solid Waste (Non-Sharps): Gloves, bench paper, pipette tips, etc.

    • Contaminated Labware (Sharps & Glassware): Needles, scalpels, glass pipettes, and broken glassware.

  • Select Appropriate Containers: Use only containers that are in good condition and compatible with the waste.[5][11] Plastic containers are often preferred for their durability.[6]

  • Label Containers Immediately: All waste containers must be labeled before any waste is added. The label must, at a minimum, include the words "HAZARDOUS WASTE" and the full chemical name(s) of the contents.[11] Do not use abbreviations or chemical formulas.

  • Accumulate Waste:

    • For Concentrated/Unused Product: Collect in a dedicated, sealed container. Do not mix with other chemical wastes unless directed by your institution's Environmental Health & Safety (EH&S) department.

    • For Aqueous Waste: Collect in a sealable container. Keep the pH of the solution in mind; organophosphorus esters can hydrolyze under acidic or basic conditions.[12] Do not mix with organic solvents.

    • For Contaminated Solid Waste: Collect in a lined, designated solid waste container.

    • For Contaminated Sharps: Place all contaminated needles, blades, and broken glass into a puncture-proof sharps container.

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste.[6][11] This prevents the release of vapors and reduces the risk of spills.

On-Site Storage: The Satellite Accumulation Area (SAA)

Regulations allow for the temporary storage of small amounts of hazardous waste in designated Satellite Accumulation Areas (SAAs), which must be at or near the point of generation and under the control of laboratory personnel.[11][13]

Waste CharacteristicRequirementRationale
Location At or near the point of generation.[11][13]To minimize the transport of hazardous materials within the lab.
Labeling Must be labeled with "HAZARDOUS WASTE" and the chemical constituents.[11]Ensures proper identification for handling, emergencies, and disposal.
Container Status Must be kept closed except when adding waste.[6][11]Prevents spills and the release of hazardous vapors into the laboratory.
Volume Limits A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic "P-listed" waste) may be accumulated per SAA.[6]Regulatory limit to prevent large-scale storage in active research areas.
Condition Containers must be in good condition and compatible with the waste.[5][11]Prevents leaks and dangerous reactions between the waste and its container.

Disposal Pathway Logic

The following diagram illustrates the decision-making process for correctly segregating waste containing [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid.

G cluster_waste_type 1. Identify Waste Type cluster_liquid 2. Segregate Liquid Waste cluster_solid 2. Segregate Solid Waste cluster_sharps 2. Collect Sharps cluster_containers 3. Use Designated Collection Container start Waste Generation Point [(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid liquid Liquid Waste start->liquid solid Solid Waste (Non-Sharps) start->solid sharps Sharps / Glassware start->sharps pure Concentrated / Pure Product liquid->pure aqueous Dilute Aqueous Solution liquid->aqueous ppe Contaminated PPE (Gloves, Bench Paper) solid->ppe sharps_container Needles, Blades, Contaminated Glass sharps->sharps_container container_pure Labeled 'Hazardous Waste' (Pure Compound) pure->container_pure container_aqueous Labeled 'Hazardous Waste' (Aqueous) aqueous->container_aqueous container_solid Labeled 'Hazardous Waste' (Solid) ppe->container_solid container_sharps Puncture-Proof Sharps Container sharps_container->container_sharps end_point Contact EH&S for Pickup and Final Disposal via Licensed Contractor container_pure->end_point container_aqueous->end_point container_solid->end_point container_sharps->end_point

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.